Product packaging for 6-Cyanobenzothiazole(Cat. No.:CAS No. 58249-61-9)

6-Cyanobenzothiazole

Cat. No.: B1366490
CAS No.: 58249-61-9
M. Wt: 160.2 g/mol
InChI Key: WYRRTJKOMZONQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Cyanobenzothiazole is a useful research compound. Its molecular formula is C8H4N2S and its molecular weight is 160.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4N2S B1366490 6-Cyanobenzothiazole CAS No. 58249-61-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzothiazole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2S/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRRTJKOMZONQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442358
Record name 6-Cyanobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58249-61-9
Record name 6-Benzothiazolecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58249-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Cyanobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzothiazole-6-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Cyanobenzothiazole: Chemical Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Cyanobenzothiazole, systematically known as 1,3-benzothiazole-6-carbonitrile, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its rigid benzothiazole core, combined with the reactive nitrile group, makes it a versatile building block for the synthesis of a wide range of functional molecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic methodologies of this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

The chemical structure of this compound consists of a benzene ring fused to a thiazole ring, with a nitrile (-C≡N) group attached to the 6-position of the benzothiazole core.

Molecular Formula: C₈H₄N₂S

Molecular Weight: 160.20 g/mol

IUPAC Name: 1,3-benzothiazole-6-carbonitrile

CAS Number: 58249-61-9

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueReference
Molecular Formula C₈H₄N₂S[1]
Molecular Weight 160.20 g/mol [1]
Appearance White to light-yellow solid[2]
Melting Point 137-138 °C[3]
Boiling Point Not available
Solubility Soluble in various organic solvents[4]
LogP (calculated) 1.7[1]

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons on the benzothiazole ring system. The precise chemical shifts and coupling constants would provide information about the substitution pattern.

  • ¹³C NMR: The carbon-13 NMR spectrum would display distinct signals for each of the eight carbon atoms in the molecule, including the nitrile carbon. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present in the molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)
C≡N (Nitrile) Strong, sharp absorption around 2220-2260
C=N (Thiazole ring) Absorption in the 1630-1475 region
Aromatic C-H stretch Above 3000
Aromatic C=C stretch Multiple bands in the 1600-1450 region

Note: While a theoretical IR spectrum can be predicted, specific experimental data with peak assignments for this compound is not available in the searched literature.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of this compound. The molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular weight (160.20). Fragmentation patterns would provide further structural information.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes, typically involving the construction of the benzothiazole core followed by the introduction of the cyano group, or by cyclization of a precursor already containing the nitrile functionality.

Experimental Protocol: A General Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature, a general approach can be outlined based on the synthesis of related benzothiazole derivatives. One plausible route involves the Sandmeyer reaction starting from 6-aminobenzothiazole.

Workflow Diagram:

Synthesis_Workflow cluster_0 Diazotization cluster_1 Sandmeyer Reaction cluster_2 Workup and Purification A 6-Aminobenzothiazole B Diazonium Salt Intermediate A->B NaNO₂, HCl 0-5 °C C This compound B->C CuCN D Crude Product C->D Reaction Quenching, Extraction E Purified this compound D->E Column Chromatography

Caption: General workflow for the synthesis of this compound.

Methodology:

  • Diazotization of 6-Aminobenzothiazole: 6-Aminobenzothiazole is dissolved in an aqueous solution of a strong mineral acid, such as hydrochloric acid, and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. This reaction forms the corresponding diazonium salt intermediate.

  • Sandmeyer Reaction: The freshly prepared diazonium salt solution is slowly added to a solution of copper(I) cyanide. The diazonium group is replaced by a nitrile group, yielding this compound. The reaction mixture is typically stirred for a period to ensure complete reaction.

  • Workup and Purification: Upon completion of the reaction, the mixture is neutralized and extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to afford pure this compound.

Note: This is a generalized protocol. Specific reaction conditions, such as concentrations, reaction times, and purification solvents, would need to be optimized.

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of various biologically active molecules. The nitrile group can be readily converted into other functional groups, such as amines, carboxylic acids, or tetrazoles, providing access to a diverse range of derivatives. Its structural motif is found in compounds being investigated for various therapeutic areas.

Signaling Pathway Diagram (Hypothetical):

Signaling_Pathway cluster_0 Kinase Inhibition A This compound Derivative B Target Kinase A->B Binds to active site D Substrate E Phosphorylated Substrate B->E Phosphorylation C ATP C->B F Inhibition of Downstream Signaling E->F

Caption: Hypothetical kinase inhibition by a this compound derivative.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the development of novel therapeutics and functional materials. This technical guide has provided a summary of its chemical structure, key properties, and a general synthetic strategy. Further research to fully characterize this compound and explore its reactivity will undoubtedly open up new avenues for its application in various scientific disciplines.

References

Synthesis of 6-Cyanobenzothiazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 6-cyanobenzothiazole, a crucial building block in the development of pharmaceuticals and bioluminescent probes. The following sections detail various synthetic strategies, from classical reactions to modern catalytic methods, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate understanding and replication.

Palladium-Catalyzed/Copper-Assisted C-H Functionalization Pathway

A contemporary and highly efficient method for the synthesis of 2-cyanobenzothiazoles involves a palladium-catalyzed and copper-assisted intramolecular C-H functionalization and C-S bond formation. This approach starts from readily available N-arylcyanothioformamides.

Synthesis of N-Arylcyanothioformamide Precursor

The synthesis of the N-(4-substituted-phenyl)cyanothioformamide precursor is a two-step process commencing from the corresponding aniline.

Experimental Protocol:

  • Step 1: Synthesis of 5-N-arylimino-4-chloro-1,2,3-dithiazoles. To a solution of the appropriately substituted aniline (1.0 eq) and pyridine (2.0 eq) in dichloromethane (DCM), 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt, 1.1 eq) is added. The reaction mixture is stirred at room temperature for 1 hour.

  • Step 2: Synthesis of N-arylcyanothioformamides. The resulting imino-1,2,3-dithiazole is then treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 eq) in DCM at room temperature for 15 minutes to yield the N-arylcyanothioformamide.

Cyclization to this compound

The N-arylcyanothioformamide undergoes intramolecular cyclization to form the this compound.

Experimental Protocol:

A solution of the N-(4-cyanophenyl)cyanothioformamide (1.0 eq) in a 1:1 (v/v) mixture of DMSO and DMF is prepared to a concentration of 0.025 M. To this solution, PdCl₂ (20 mol %), CuI (50 mol %), and tetrabutylammonium bromide (TBAB, 2.0 eq) are added. The reaction mixture is heated at 120 °C for 4 hours. After cooling, the product is isolated and purified by column chromatography.

Quantitative Data
PrecursorProductCatalyst LoadingCo-catalyst/AdditiveSolventTemp. (°C)Time (h)Yield (%)
N-(4-cyanophenyl)cyanothioformamideThis compound-2-carbonitrile20 mol % PdCl₂50 mol % CuI, 2 eq TBABDMSO/DMF (1:1)1204~70-80

Note: Yields can vary based on the specific substrate and reaction scale.

Reaction Pathway Diagram

G cluster_precursor Precursor Synthesis cluster_cyclization Cyclization Aniline Substituted Aniline Dithiazole 5-N-arylimino-4-chloro-1,2,3-dithiazole Aniline->Dithiazole Step 1 AppelSalt Appel Salt, Pyridine, DCM Thioformamide N-Arylcyanothioformamide Dithiazole->Thioformamide Step 2 DBU DBU, DCM Product This compound Thioformamide->Product Catalyst PdCl2, CuI, TBAB Catalyst->Product Solvent DMSO/DMF Solvent->Product Heat 120 °C Heat->Product

Caption: Pd-catalyzed synthesis of this compound.

Sandmeyer Reaction Pathway

The Sandmeyer reaction is a classic and reliable method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate. This pathway typically starts with a 6-amino-substituted benzothiazole.

Synthesis of 6-Aminobenzothiazole Precursor

6-Aminobenzothiazole can be synthesized from p-phenylenediamine.

Experimental Protocol:

A mixture of p-phenylenediamine and potassium thiocyanate in glacial acetic acid is treated with a solution of bromine in glacial acetic acid at a low temperature (0-5 °C). The resulting 2-amino-6-thiocyanatoaniline is then cyclized by heating to afford 6-aminobenzothiazole.

Diazotization and Cyanation

The 6-aminobenzothiazole is converted to the corresponding diazonium salt, which is then reacted with a copper(I) cyanide solution.

Experimental Protocol:

  • Diazotization: 6-Aminobenzothiazole is dissolved in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The formation of the diazonium salt is monitored.

  • Sandmeyer Reaction: In a separate flask, a solution of copper(I) cyanide is prepared. The freshly prepared, cold diazonium salt solution is then added slowly to the copper(I) cyanide solution. The reaction mixture is often gently warmed to facilitate the evolution of nitrogen gas and the formation of the this compound. The product is then extracted and purified.

Quantitative Data
PrecursorReagentsConditionsYield (%)
6-Aminobenzothiazole1. NaNO₂, aq. Acid2. CuCN1. 0-5 °C2. Room temp. to gentle warming60-75

Note: Yields are representative and can be optimized.

Reaction Pathway Diagram

G cluster_diazotization Diazotization cluster_cyanation Cyanation (Sandmeyer) AminoBT 6-Aminobenzothiazole Diazonium 6-Benzothiazolediazonium Salt AminoBT->Diazonium Reagents1 NaNO2, H+ Reagents1->Diazonium Temp1 0-5 °C Temp1->Diazonium Product This compound Diazonium->Product Reagents2 CuCN Reagents2->Product

Caption: Sandmeyer synthesis of this compound.

DABCO-Catalyzed Cyanation Pathway

An economical and scalable route to 2-cyano-6-substituted-benzothiazoles utilizes a 1,4-diazabicyclo[2.2.2]octane (DABCO)-catalyzed nucleophilic substitution of a 2-chloro-benzothiazole precursor. This method is particularly useful for the synthesis of 6-amino-2-cyanobenzothiazole.

Synthesis of 2-Chloro-6-nitrobenzothiazole Precursor

The precursor is synthesized by the nitration of 2-chlorobenzothiazole.

Experimental Protocol:

2-Chlorobenzothiazole is added portion-wise to concentrated sulfuric acid at 0 °C. Potassium nitrate is then added portion-wise, and the reaction mixture is stirred at 0 °C for 30 minutes, followed by stirring at room temperature for 18 hours. The solution is poured onto ice, and the precipitated product is collected by filtration, washed with water, and dried. Recrystallization from ethanol or acetonitrile yields pure 2-chloro-6-nitrobenzothiazole.

DABCO-Catalyzed Cyanation

The 2-chloro-6-nitrobenzothiazole is then subjected to a DABCO-catalyzed cyanation.

Experimental Protocol:

To a solution of 2-chloro-6-nitrobenzothiazole (1.0 eq) and DABCO (15 mol %) in acetonitrile, a solution of sodium cyanide (1.05 eq) in water is added slowly. The reaction mixture is stirred at room temperature for 24 hours. The reaction is quenched, and the product, 2-cyano-6-nitrobenzothiazole, is extracted and purified.

Reduction to 6-Amino-2-cyanobenzothiazole

The nitro group of 2-cyano-6-nitrobenzothiazole is reduced to an amino group.

Experimental Protocol:

To a suspension of 2-cyano-6-nitrobenzothiazole in acetic acid, iron powder is added, and the mixture is heated. After the reaction is complete, the mixture is filtered, and the product is isolated to yield 6-amino-2-cyanobenzothiazole.

Quantitative Data
PrecursorProductReagents (Step)Conditions (Step)Yield (%) (Step)Overall Yield (%)
2-Chlorobenzothiazole2-Chloro-6-nitrobenzothiazoleKNO₃, H₂SO₄0 °C to RT82
2-Chloro-6-nitrobenzothiazole2-Cyano-6-nitrobenzothiazoleNaCN, DABCO, MeCN/H₂ORT, 24 h83-93
2-Cyano-6-nitrobenzothiazole6-Amino-2-cyanobenzothiazoleFe, Acetic AcidHeating60-71~40-58

Reaction Pathway Diagram

G cluster_nitration Nitration cluster_cyanation DABCO-Catalyzed Cyanation cluster_reduction Reduction ChloroBT 2-Chlorobenzothiazole NitroChloroBT 2-Chloro-6-nitrobenzothiazole ChloroBT->NitroChloroBT Reagents1 KNO3, H2SO4 Reagents1->NitroChloroBT NitroCyanoBT 2-Cyano-6-nitrobenzothiazole NitroChloroBT->NitroCyanoBT Reagents2 NaCN, DABCO Reagents2->NitroCyanoBT Solvent MeCN/H2O Solvent->NitroCyanoBT Product 6-Amino-2-cyanobenzothiazole NitroCyanoBT->Product Reagents3 Fe, Acetic Acid Reagents3->Product

Caption: DABCO-catalyzed synthesis of 6-amino-2-cyanobenzothiazole.

Summary and Comparison of Pathways

PathwayStarting MaterialsKey FeaturesAdvantagesDisadvantages
Pd-Catalyzed C-H Functionalization Substituted Anilines, Appel SaltModern, catalytic, C-H activationHigh efficiency, broad substrate scope, good functional group toleranceUse of expensive palladium catalyst, multi-step precursor synthesis
Sandmeyer Reaction 6-AminobenzothiazoleClassical, involves diazonium salt intermediateWell-established, reliable, uses inexpensive reagentsDiazonium salts can be unstable, potential for side reactions
DABCO-Catalyzed Cyanation 2-ChlorobenzothiazoleOrganocatalyzed, nucleophilic aromatic substitutionEconomical, scalable, avoids heavy metals in the cyanation stepRequires a pre-functionalized starting material (2-chloro derivative)

This guide provides a foundational understanding of the key synthetic routes to this compound. The choice of a specific pathway will depend on factors such as the desired scale of synthesis, the availability and cost of starting materials, and the required purity of the final product. For large-scale and cost-effective production, the DABCO-catalyzed method presents a compelling option, while the palladium-catalyzed route offers versatility for the synthesis of diverse analogs. The Sandmeyer reaction remains a valuable and reliable tool in the synthetic chemist's arsenal.

Spectroscopic data for 6-Cyanobenzothiazole (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Spectroscopic Data of 6-Amino-2-cyanobenzothiazole

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Amino-2-cyanobenzothiazole (CAS: 7724-12-1), a vital building block in the synthesis of luciferin derivatives for bioluminescent imaging and for bioorthogonal ligations. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Spectroscopic Data Presentation

The spectroscopic data for 6-Amino-2-cyanobenzothiazole and its key precursor, 6-Nitro-1,3-benzothiazole-2-carbonitrile, are summarized below. This allows for a comparative analysis of the spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
6-Nitro-1,3-benzothiazole-2-carbonitrile CDCl₃δ 8.96 (d, J = 2.1 Hz, 1H, CH-7), 8.52 (dd, J = 9.1, 2.1 Hz, 1H, CH-5), 8.38 (d, J = 9.1 Hz, 1H, CH-4)[1]
6-Amino-2-cyanobenzothiazole Derivative (General) -H-7: ~7.09 ppm (d), H-5: ~6.96 ppm (dd), H-4: ~7.95 ppm (d), NH₂: Broad singlet[2]

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm)
6-Nitro-1,3-benzothiazole-2-carbonitrile CDCl₃δ 155.5 (C-6), 147.4 (C-7a), 141.9 (C-2), 135.7 (C-3a), 126.2 (CH-4), 123.2 (CH-5), 118.7 (CH-7), 112.1 (C≡N)[1]
Precursor: 2-Chloro-6-nitro-1,3-benzothiazole CDCl₃δ 158.9 (C-2), 154.9 (C-6), 145.6 (C-7a), 136.6 (C-3a), 123.5 (CH-4), 122.4 (CH-5), 117.8 (CH-7)[1][2]
Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 3: IR Spectroscopic Data

Compound DerivativeFunctional GroupCharacteristic Absorption (cm⁻¹)
2-(4-chlorocarbonylphenyl)-5-(6-cyanobenzothiazol-2-yl)furan Cyano (C≡N)2210[3]
Carbonyl (C=O)1760 and 1720[3]
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data

CompoundIonization MethodCalculated m/z [M+H]⁺Found m/z [M+H]⁺
6-Amino-2-cyanobenzothiazole ESI+176.0176.0[3]

Experimental Workflow and Protocols

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation Sample Pure Compound (e.g., 6-Cyanobenzothiazole) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shift, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z Ratio, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General Workflow for Spectroscopic Analysis.

Detailed Experimental Protocols

The protocols described below are generalized procedures for the analysis of a solid organic compound such as 6-Amino-2-cyanobenzothiazole.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A small quantity (typically 1-5 mg) of the solid sample is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the sample dissolves completely and to avoid interfering signals. A common internal standard, tetramethylsilane (TMS), is often added to provide a reference signal at 0 ppm.

  • Instrumentation: The prepared sample solution is transferred to a standard 5 mm NMR tube.

  • Data Acquisition: The NMR tube is placed into the spectrometer's probe. ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker Avance 500, operating at a specific frequency (e.g., 500 MHz for ¹H and 125 MHz for ¹³C).[1] The number of scans is adjusted to achieve an adequate signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The resulting Free Induction Decay (FID) signal is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline-corrected, and calibrated using the residual solvent peak or the TMS reference. Chemical shifts are reported in parts per million (ppm), and coupling constants (J) are reported in Hertz (Hz).[1]

2. Infrared (IR) Spectroscopy

  • Sample Preparation (Solid):

    • Nujol Mull: A small amount of the solid compound is ground into a fine powder using an agate mortar and pestle. A few drops of Nujol (a mineral oil) are added and mixed to create a thick paste or mull.[4] This mull is then spread evenly between two salt plates (e.g., KBr or NaCl).[4][5]

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.[6] A pressure arm is applied to ensure good contact between the sample and the crystal.[6]

  • Data Acquisition: The sample holder (salt plates or ATR unit) is placed in the path of the IR beam within the spectrometer. A background spectrum of the empty spectrometer (or clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum.[6] The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are identified and correlated with specific functional groups within the molecule.

3. Mass Spectrometry (MS)

  • Sample Preparation: The sample is introduced into the mass spectrometer, often after being dissolved in a suitable volatile solvent. For techniques like Electrospray Ionization (ESI), the sample is infused as a dilute solution.

  • Ionization: The sample molecules are converted into gas-phase ions.[7]

    • Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules. The sample solution is passed through a high-voltage needle, creating a fine spray of charged droplets. As the solvent evaporates, charged sample ions are released.[8] This method often results in the observation of the protonated molecule [M+H]⁺.[3]

    • Electron Impact (EI): This is a hard ionization technique where high-energy electrons bombard the sample, causing ionization and often extensive fragmentation of the molecule.[8]

  • Mass Analysis: The generated ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[7][9]

  • Detection: The separated ions are detected, and their abundance is recorded. The resulting data is presented as a mass spectrum, which is a plot of relative ion intensity versus the m/z ratio. The peak with the highest m/z often corresponds to the molecular ion (or pseudo-molecular ion like [M+H]⁺), which provides the molecular weight of the compound.[10]

References

An In-depth Technical Guide to the Solubility and Stability of 6-Cyanobenzothiazole in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 6-Cyanobenzothiazole. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide focuses on providing qualitative solubility information inferred from synthetic procedures, detailed experimental protocols for determining solubility and stability, and an analysis of potential degradation pathways based on the chemical properties of the benzothiazole core structure.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a benzothiazole core substituted with a cyano group at the 6-position. The benzothiazole scaffold is a key structural motif in numerous biologically active compounds and functional materials. The cyano group, being a strong electron-withdrawing group, significantly influences the molecule's polarity, reactivity, and potential for intermolecular interactions, thereby affecting its solubility and stability. Understanding these properties is crucial for its application in research and development, particularly in fields like medicinal chemistry and materials science.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

SolventChemical FormulaSolvent TypePredicted SolubilityRationale/Notes
WaterH₂OPolar ProticSparingly Soluble to InsolubleThe presence of the polar cyano group and nitrogen and sulfur heteroatoms may allow for some interaction with water, but the aromatic benzothiazole core is hydrophobic, likely limiting aqueous solubility.
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticSolubleDMSO is a powerful and versatile polar aprotic solvent, known to dissolve a wide range of organic compounds. It is frequently used as a solvent for challenging compounds in biological screening.[1]
N,N-Dimethylformamide (DMF)(CH₃)₂NC(O)HPolar AproticSolubleSimilar to DMSO, DMF is a common solvent for organic synthesis and is expected to solubilize this compound effectively.
AcetonitrileCH₃CNPolar AproticSolubleAcetonitrile is a common solvent in organic synthesis and chromatography and is likely to be a good solvent for this compound.
EthanolC₂H₅OHPolar ProticModerately SolubleThe hydroxyl group of ethanol can interact with the polar functionalities of this compound, but the overall polarity is lower than that of water.
MethanolCH₃OHPolar ProticModerately SolubleMethanol, being more polar than ethanol, might offer slightly better solubility.
Acetone(CH₃)₂COPolar AproticSolubleAcetone is a good solvent for many moderately polar organic compounds.
ChloroformCHCl₃Weakly PolarSolubleA substituted analog, 2-Cyano-6-methoxybenzothiazole, is reported to be soluble in chloroform.[2]

Stability of this compound

Specific stability studies on this compound are not extensively reported. However, the chemical nature of the benzothiazole ring and the cyano group allows for the prediction of potential degradation pathways. Stability is influenced by factors such as pH, temperature, light, and the presence of oxidizing or reducing agents.

Potential Degradation Pathways:

  • Hydrolysis of the Cyano Group: Under strong acidic or basic conditions, the nitrile group (-C≡N) can undergo hydrolysis. Acid-catalyzed hydrolysis typically proceeds to the corresponding carboxylic acid (6-carboxybenzothiazole), potentially via an intermediate amide. Base-catalyzed hydrolysis also yields the carboxylate salt.

  • Oxidation of the Thiazole Ring: The sulfur atom in the thiazole ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents, which could lead to the formation of sulfoxides or sulfones.

  • Photodegradation: Aromatic heterocyclic compounds can be sensitive to UV light. Photodegradation of benzothiazole derivatives can occur, leading to complex mixtures of degradation products.

Table 2: Predicted Stability of this compound under Different Conditions

ConditionPotential for DegradationLikely Degradation ProductsNotes
Aqueous Solution (Neutral pH) Low-Expected to be relatively stable at room temperature in the absence of light.
Acidic Conditions (e.g., HCl) High6-Carboxybenzothiazole, 6-BenzothiazolecarboxamideThe nitrile group is susceptible to acid-catalyzed hydrolysis.
Basic Conditions (e.g., NaOH) High6-Carboxylatebenzothiazole saltThe nitrile group is susceptible to base-catalyzed hydrolysis.
Oxidative Stress (e.g., H₂O₂) ModerateBenzothiazole N-oxides, SulfoxidesThe sulfur and nitrogen atoms in the heterocyclic ring can be oxidized.
Light Exposure (UV) Moderate to HighComplex mixture of photoproductsAromatic systems can be susceptible to photodegradation.
Elevated Temperature Moderate-Thermal stability should be assessed, but degradation is more likely in the presence of other stressors like water or oxygen.

Experimental Protocols

For researchers requiring precise quantitative data, the following experimental protocols are provided as a guide to determine the solubility and stability of this compound.

This protocol outlines the shake-flask method, a standard technique for determining the thermodynamic solubility of a compound.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, DMSO, etc.). The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove all undissolved particles. Alternatively, centrifuge the samples and collect the clear supernatant.

  • Quantification:

    • Dilute an aliquot of the clear, saturated solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

    • Analyze the diluted sample using the analytical method to determine the concentration of this compound.

    • Calculate the original solubility in the solvent, taking into account the dilution factor.

This protocol describes the steps to develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method and perform forced degradation studies to assess the stability of this compound.

A. HPLC Method Development:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Begin with a mobile phase gradient of acetonitrile and water (both with 0.1% formic acid or another suitable modifier to improve peak shape).

    • Optimize the gradient to achieve good separation between the parent compound and any potential degradation products.

  • Detection: Use a UV detector set at a wavelength where this compound has maximum absorbance (this can be determined by running a UV spectrum of a standard solution). A photodiode array (PDA) detector is recommended to assess peak purity.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

B. Forced Degradation Studies:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH and heat at a controlled temperature for a defined period.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature or with gentle heating.

    • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80 °C) for a specified time. Also, heat a solution of the compound.

    • Photodegradation: Expose a solution of this compound to UV light (e.g., in a photostability chamber) for a defined duration.

  • Sample Analysis:

    • At various time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to an appropriate concentration and analyze by the developed stability-indicating HPLC method.

  • Data Evaluation:

    • Monitor the decrease in the peak area of the parent compound and the formation of any degradation product peaks.

    • Assess the peak purity of the this compound peak to ensure that no degradation products are co-eluting.

Visualizations

G Workflow for Thermodynamic Solubility Determination prep Preparation of Saturated Solutions (Excess solid in solvent) equil Equilibration (Agitation at constant temperature) prep->equil sep Separation of Undissolved Solid (Filtration or Centrifugation) equil->sep quant Quantification (HPLC-UV analysis of supernatant) sep->quant calc Calculation of Solubility quant->calc

Caption: Workflow for Thermodynamic Solubility Determination.

G Workflow for Forced Degradation Stability Study start Prepare Stock Solution of This compound stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress sample Withdraw Samples at Time Intervals stress->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze eval Evaluate Data (Assess degradation and peak purity) analyze->eval

Caption: Workflow for Forced Degradation Stability Study.

G Potential Hydrolytic Degradation of this compound parent This compound amide 6-Benzothiazolecarboxamide (Intermediate) parent->amide H₂O / H⁺ or OH⁻ acid 6-Carboxybenzothiazole (Final Product) amide->acid H₂O / H⁺ or OH⁻

Caption: Potential Hydrolytic Degradation of this compound.

Conclusion

While specific quantitative data for the solubility and stability of this compound is limited in the public domain, this guide provides a framework for researchers to understand its likely behavior in common laboratory solvents and under various stress conditions. The provided experimental protocols offer a systematic approach to generate the necessary data for specific research applications. The predicted solubility in polar aprotic solvents and potential for hydrolytic degradation of the cyano group are key considerations for the handling, storage, and application of this compound. It is strongly recommended that researchers perform their own solubility and stability assessments tailored to their specific experimental conditions.

References

The Biological Frontier of 6-Cyanobenzothiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-cyanobenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, anticancer, antifungal, and enzyme-inhibiting properties of these derivatives. It is designed to serve as a comprehensive resource, offering detailed experimental protocols, quantitative biological data, and visual representations of key biological pathways and experimental workflows to facilitate further research and drug development in this promising area.

Anticancer Activity

Derivatives of this compound have shown significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, most notably the Epidermal Growth Factor Receptor (EGFR) pathway.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various this compound and related benzothiazole derivatives, presenting their half-maximal inhibitory concentrations (IC50) against several cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Thiophene based acetamide benzothiazole derivative 21 MCF-724.15[1]
HeLa46.46[1]
Morpholine based thiourea aminobenzothiazole derivative 22 MCF-726.43[1]
HeLa45.29[1]
Morpholine based thiourea bromobenzothiazole 23 MCF-718.10[1]
HeLa38.85[1]
Sulphonamide scaffold based BTA 40 MCF-734.5[1]
HeLa44.15[1]
Hydrazine based benzothiazole 11 HeLa2.41[1]
COS-74.31[1]
Naphthalimide derivative 66 HT-293.72 ± 0.3[1]
A5494.074 ± 0.3[1]
MCF-77.91 ± 0.4[1]
Compound 7h MDA-MB-2312.4 ± 0.6 µg/mL[2]
T-47D1.8 ± 0.6 µg/mL[2]
Compound 7e MCF-73.1 ± 0.8 µg/mL[2]
MDA-MB-2312.5 ± 0.8 µg/mL[2]
Compound 7g MCF-73.3 ± 0.1 µg/mL[2]
T-47D2.9 ± 0.9 µg/mL[2]
CYT-Rx20 MCF-70.81 ± 0.04 µg/mL[2]
MDA-MB-2311.82 ± 0.05 µg/mL[2]
ZR75-11.12 ± 0.06 µg/mL[2]
Mechanism of Action: EGFR Signaling Pathway

Many this compound derivatives exert their anticancer effects by inhibiting the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by ligands such as Epidermal Growth Factor (EGF), triggers a cascade of downstream signaling events that promote cell growth, proliferation, and survival.[3][4][5] The inhibition of this pathway can lead to apoptosis of cancer cells.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition

Simplified EGFR Signaling Pathway

Antifungal Activity

Certain this compound derivatives have also been investigated for their antifungal properties, particularly against opportunistic pathogens like Candida albicans.

Quantitative Antifungal Data

The following table presents the minimum inhibitory concentration (MIC) values for select thiazole derivatives against Candida albicans.

Compound IDFungal StrainMIC (µg/mL)Reference
Thiazole Derivative 1 Candida albicans16[6]
Thiazole Derivative 2 Candida albicans32[6]
Thiazole Derivative 3 Candida albicans8[6]
Thiazole Derivative 4 Candida albicans64[6]
Thiazole Derivative 5 Candida albicans>128[6]
Thiazole Derivative 6 Candida albicans128[6]
Thiazole Derivative 7 Candida albicans32[6]
Thiazole Derivative 8 Candida albicans16[6]
Thiazole Derivative 9 Candida albicans64[6]

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of 2,6-disubstituted benzothiazoles involves the reaction of 2-amino-6-nitrobenzothiazole with acetic anhydride, followed by reduction of the nitro group and subsequent derivatization.

Step 1: Acetylation of 2-amino-6-nitrobenzothiazole A mixture of 2-amino-6-nitrobenzothiazole and acetic anhydride is heated under reflux. The reaction mixture is then cooled and poured into ice-cold water. The resulting solid is filtered, washed with water, and dried to yield N-(6-nitrobenzo[d]thiazol-2-yl)acetamide.

Step 2: Reduction of the nitro group The acetylated intermediate is dissolved in a suitable solvent, and a reducing agent such as stannous chloride in concentrated hydrochloric acid is added. The mixture is stirred at room temperature until the reaction is complete. The product, N-(6-aminobenzo[d]thiazol-2-yl)acetamide, is isolated by filtration and purified.

Step 3: Derivatization The amino group at the 6-position can be further modified through various reactions, such as diazotization followed by Sandmeyer reaction to introduce a cyano group, or through coupling reactions to introduce other functional groups.

In Vitro Anticancer Activity Screening: MTT Assay

The cytotoxicity of the synthesized compounds against cancer cell lines is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.

In Vitro Antifungal Susceptibility Testing

The antifungal activity against Candida albicans can be evaluated using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: A standardized inoculum of Candida albicans is prepared in RPMI-1640 medium.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: The standardized fungal inoculum is added to each well.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

Experimental Workflows

In Vivo Anticancer Study Workflow

The following diagram illustrates a typical workflow for an in vivo study to evaluate the anticancer efficacy of a this compound derivative in a mouse model.

in_vivo_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Animal_Acclimatization Animal Acclimatization (e.g., Nude Mice) Tumor_Implantation Tumor Cell Implantation (e.g., MCF-7 cells) Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Admin Compound Administration (e.g., i.p., oral) Randomization->Treatment_Admin Monitoring Monitor Tumor Volume & Body Weight Treatment_Admin->Monitoring Euthanasia Euthanasia & Tumor Excision Monitoring->Euthanasia Data_Analysis Tumor Weight Measurement & Histopathology Euthanasia->Data_Analysis Conclusion Efficacy Evaluation Data_Analysis->Conclusion

In Vivo Anticancer Study Workflow

References

The Pivotal Role of 6-Cyanobenzothiazole in the Synthesis of D-luciferin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of 6-cyanobenzothiazole and its derivatives as key intermediates in the chemical synthesis of D-luciferin, the substrate for firefly luciferase. D-luciferin's indispensable role in bioluminescence imaging for tracking biological processes in vitro and in vivo necessitates efficient and scalable synthetic routes. This document provides a comprehensive overview of the primary synthetic strategies, detailed experimental protocols for key reactions, and a comparative analysis of quantitative data to inform researchers in the selection and optimization of their synthetic approaches.

Introduction: The Significance of D-luciferin and the Central Role of this compound

D-luciferin, (S)-2-(6'-hydroxy-2'-benzothiazolyl)thiazoline-4-carboxylic acid, is the substrate for firefly luciferase, an enzyme widely employed as a reporter in a vast array of biological assays due to the high sensitivity and low background of bioluminescence. The chemical synthesis of D-luciferin is a cornerstone for its widespread application. A common and effective strategy for the synthesis of D-luciferin and its analogs involves the condensation of a 2-cyano-6-substituted benzothiazole with D-cysteine. This approach is favored for its high efficiency and the mild conditions of the final condensation step, which preserves the stereochemistry of the D-cysteine moiety.

The core of this synthetic strategy lies in the preparation of the 2-cyanobenzothiazole scaffold, with 2-cyano-6-hydroxybenzothiazole and 6-amino-2-cyanobenzothiazole being the most prominent intermediates. The efficiency of the overall synthesis is largely dependent on the route chosen to assemble these key building blocks.

Synthetic Pathways to D-luciferin via this compound Intermediates

Several synthetic routes to D-luciferin have been developed, each with its own set of advantages and disadvantages in terms of starting materials, number of steps, overall yield, and scalability. The following sections outline the primary strategies.

The Classical White Synthesis and its Modifications

The traditional synthesis of D-luciferin, first reported by White et al., has been a foundational method for decades. It typically starts from p-anisidine and proceeds through multiple steps to generate 2-cyano-6-methoxybenzothiazole, which is then demethylated to yield 2-cyano-6-hydroxybenzothiazole. This key intermediate is then condensed with D-cysteine to afford D-luciferin. While reliable, this multi-step synthesis can be lengthy and may result in modest overall yields.

Modern Approaches Employing Palladium- and Copper-Catalyzed Cyclizations

More contemporary methods have focused on improving the efficiency of the benzothiazole ring formation. One notable approach involves the use of Appel's salt to generate a cyanothioformamide intermediate from an appropriately substituted aniline. Subsequent palladium- and copper-catalyzed intramolecular C-S bond formation provides a more direct route to the 2-cyanobenzothiazole core. These methods often offer higher yields and can be more amenable to the synthesis of a diverse range of luciferin analogs.

One-Pot Syntheses for Enhanced Efficiency

Recent innovations have led to the development of one-pot syntheses of D-luciferin, significantly streamlining the process. For instance, a biomimetic, one-pot synthesis starting from p-benzoquinone and L-cysteine methyl ester has been reported to produce D-luciferin in a good overall yield of 46% over six steps.[1] Such methods are highly advantageous for their reduced workup and purification steps, leading to time and resource savings.

Quantitative Data Presentation

The following tables summarize the quantitative data for key steps in the synthesis of D-luciferin via this compound intermediates, allowing for a comparative analysis of different synthetic strategies.

Table 1: Synthesis of 6-Amino-2-cyanobenzothiazole

Starting MaterialReagents and ConditionsSolventYieldReference
6-Amino-2-chlorobenzothiazoleKCN, 110°C, 12h (further heating required)DMAANot explicitly stated, but reaction completion was an issue.[2]

Table 2: Synthesis of D-luciferin and its Derivatives via Condensation

2-Cyanobenzothiazole DerivativeReaction PartnerReagents and ConditionsSolventYieldReference
2-Cyano-6-hydroxybenzothiazoleD-CysteineK₂CO₃Aqueous MethanolQuantitative
Fmoc-Asp(OtBu)-6-amino-2-cyanobenzothiazoleD-cysteine·HCl·H₂ONaHCO₃ (to adjust pH)MeOH/THF/H₂ONot explicitly stated for this step.[2]
2-Cyano-6-hydroxybenzothiazoleD-CysteineRoom TemperatureNot specified90-95%[3]

Table 3: Overall Yields of Selected D-luciferin Syntheses

Starting Material(s)Key IntermediateNumber of StepsOverall YieldReference
p-Benzoquinone, L-cysteine methyl ester, D-cysteine2-Cyano-6-hydroxybenzothiazole6 (one-pot)46%[1]
1,4-Benzoquinone, L-cysteine ethyl ester2-Cyano-6-hydroxybenzothiazoleMultiple32% (to intermediate)[4]

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of D-luciferin, based on cited literature.

Synthesis of 6-Amino-2-cyanobenzothiazole from 6-Amino-2-chlorobenzothiazole[3]
  • Preparation of KCN suspension: 6.1 g (93.0 mmol) of potassium cyanide (KCN) is suspended in 400 mL of dimethylacetamide (DMAA) and sonicated for 3 x 15 minutes to obtain a fine suspension.

  • Reaction Setup: The KCN suspension is heated in an oil bath to 98-100°C under an argon atmosphere.

  • Addition of Starting Material: A solution of 6.86 g (37.15 mmol) of 6-amino-2-chlorobenzothiazole in 20 mL of DMAA is added dropwise to the heated KCN suspension over a period of 50 minutes.

  • Reaction: The resulting mixture is heated to 110°C in an oil bath and stirred continuously under an argon atmosphere for 12 hours.

  • Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography (TLC). The original protocol notes that after 12 hours, starting material was still present, suggesting that longer reaction times or further optimization may be necessary for complete conversion. Further heating was applied in the original study. The workup procedure following the reaction is not detailed in the provided excerpt.

Synthesis of a Protected 6-Amino-D-luciferin Derivative[3]
  • Dissolution of Starting Material: 2.96 g (5.20 mmol) of Fmoc-Asp(OtBu)-6-amino-2-cyanobenzothiazole is dissolved in a mixture of 35 mL of methanol (MeOH) and 20 mL of tetrahydrofuran (THF).

  • Addition of D-cysteine: A solution of 1.37 g (7.80 mmol) of D-cysteine·HCl·H₂O in 10 mL of distilled water is added to the reaction mixture at room temperature under an argon atmosphere with continuous stirring. The initial pH is noted as 1.67.

  • pH Adjustment: After stirring for 20 minutes at room temperature, 16 mL of a 5% (m/m) aqueous solution of sodium bicarbonate (NaHCO₃) is added dropwise over 1 hour to raise the pH and liberate the free cysteine from its hydrochloride salt. The pH is monitored continuously during the addition.

  • Reaction Completion and Workup: The reaction proceeds to form the protected 6-amino-D-luciferin derivative. The specific workup and purification procedures are not detailed in the provided excerpt.

One-Pot Synthesis of D-luciferin from p-Benzoquinone[1][2]

While the full one-pot protocol is extensive, the final key step involves the reaction of the in situ generated 2-cyano-6-hydroxybenzothiazole with D-cysteine.

  • Reaction Mixture: The crude 2-cyano-6-hydroxybenzothiazole obtained from the preceding steps in the one-pot synthesis is mixed with D-cysteine hydrochloride (D-Cys·HCl).

  • Base Addition: Potassium carbonate (K₂CO₃) is added to the mixture in aqueous methanol to facilitate the condensation reaction.

  • Reaction: The reaction proceeds to furnish D-luciferin.

  • Workup and Purification: The major impurity, hydroquinone, is removed by an extractive work-up. The crude product is then purified by silica gel column chromatography to yield D-luciferin with a reported optical purity of 98% ee.

Visualizations of Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key synthetic pathways and a general experimental workflow for the synthesis of D-luciferin.

G cluster_white Classical White Synthesis (Modified) cluster_modern Modern Appel's Salt Route cluster_onepot One-Pot Biomimetic Synthesis p_anisidine p-Anisidine intermediate1 Multiple Steps p_anisidine->intermediate1 cyano_methoxy 2-Cyano-6-methoxy- benzothiazole intermediate1->cyano_methoxy demethylation Demethylation cyano_methoxy->demethylation cbt_hydroxy 2-Cyano-6-hydroxy- benzothiazole demethylation->cbt_hydroxy condensation Condensation cbt_hydroxy->condensation aniline Substituted Aniline appel_salt Appel's Salt aniline->appel_salt cyanothioformamide Cyanothioformamide Intermediate appel_salt->cyanothioformamide pd_cu_cyclization Pd/Cu Catalyzed Cyclization cyanothioformamide->pd_cu_cyclization cbt_derivative 2-Cyano-6-substituted- benzothiazole pd_cu_cyclization->cbt_derivative cbt_derivative->condensation p_bq p-Benzoquinone one_pot_steps Multiple In Situ Steps p_bq->one_pot_steps l_cys_me L-Cysteine Methyl Ester l_cys_me->one_pot_steps cbt_hydroxy_onepot 2-Cyano-6-hydroxy- benzothiazole (in situ) one_pot_steps->cbt_hydroxy_onepot cbt_hydroxy_onepot->condensation d_cysteine D-Cysteine d_cysteine->condensation d_luciferin D-Luciferin condensation->d_luciferin

Caption: Synthetic pathways to D-luciferin via this compound intermediates.

G start Start: Synthesis of 2-Cyanobenzothiazole Intermediate reaction_setup Reaction Setup: - Dissolve 2-cyanobenzothiazole - Prepare D-cysteine solution start->reaction_setup condensation Condensation Reaction: - Mix reactants - Adjust pH (if necessary) - Stir at specified temperature reaction_setup->condensation monitoring Reaction Monitoring: - TLC or LC-MS condensation->monitoring workup Workup: - Quenching - Extraction monitoring->workup Upon completion purification Purification: - Column Chromatography - Recrystallization workup->purification analysis Analysis: - NMR - HPLC - Mass Spectrometry purification->analysis final_product Final Product: D-Luciferin analysis->final_product

Caption: General experimental workflow for the synthesis of D-luciferin.

Conclusion

The synthesis of D-luciferin through this compound intermediates remains a robust and versatile strategy. While classical methods have laid the groundwork, modern advancements, including catalytic C-S bond formation and one-pot procedures, offer significant improvements in efficiency, yield, and scalability. The choice of a specific synthetic route will depend on the desired scale, available resources, and the need for analog synthesis. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to make informed decisions and to facilitate the successful synthesis of D-luciferin for their research and development endeavors.

References

A Technical Guide to Bioorthogonal Chemistry with 2-Cyanobenzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has emerged as a powerful tool for the specific labeling and manipulation of biomolecules in their native environment. Among the repertoire of bioorthogonal reactions, the condensation of 2-cyanobenzothiazole (CBT) with a 1,2-aminothiol, most notably an N-terminal cysteine residue, has garnered significant attention. This reaction, inspired by the biosynthesis of D-luciferin in fireflies, offers a unique combination of biocompatibility, high selectivity, and efficient kinetics, making it an invaluable strategy for a wide range of applications in chemical biology, drug development, and molecular imaging.

The core of this chemistry lies in the rapid and selective reaction between the electrophilic nitrile of the CBT moiety and the nucleophilic thiol and amine of a 1,2-aminothiol. This condensation reaction proceeds smoothly under physiological conditions, forming a stable thiazoline or, in the presence of a hydroxyl or amino substituent on the benzothiazole ring, a luciferin-like product. This transformation has been harnessed for site-specific protein labeling, the creation of probes for in vivo imaging, and the immobilization of biomolecules on surfaces.

This technical guide provides an in-depth overview of the principles, quantitative data, and detailed experimental protocols associated with the bioorthogonal chemistry of 2-cyanobenzothiazole.

Core Principles and Reaction Mechanism

The bioorthogonal reaction between 2-cyanobenzothiazole and an N-terminal cysteine residue is a condensation reaction that results in the formation of a five-membered thiazoline ring. The generally accepted mechanism proceeds through two key steps:

  • Thioimidate formation: The nucleophilic thiol group of the cysteine residue attacks the electrophilic carbon of the nitrile group on the 2-cyanobenzothiazole, forming a thioimidate intermediate.

  • Intramolecular cyclization: The adjacent free amine of the cysteine then undergoes an intramolecular attack on the thioimidate carbon, leading to the formation of a tetrahedral intermediate which subsequently eliminates ammonia to yield the final thiazoline product.

This reaction is highly specific for N-terminal cysteine residues due to the requirement of the vicinal amine and thiol groups. Internal cysteines, which lack the adjacent free amine, do not readily participate in this condensation reaction, thus ensuring high selectivity for the N-terminus.

Quantitative Data

The efficiency of the 2-cyanobenzothiazole-cysteine ligation is influenced by factors such as pH, temperature, and the specific reactants involved. The following tables summarize key quantitative data from various studies.

ReactantsReaction ConditionsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
2-Cyanobenzothiazole & Protein with N-terminal CysteineNot specified9.2[1][2][3]
Various CBT derivatives & Cysteine37 °CVaries (see source for details)[4]
ApplicationLabeled MoleculeYieldReference
¹⁸F-RadiolabelingDimeric cRGD peptide80% (decay-corrected)[5][6]
¹⁸F-RadiolabelingRenilla luciferase (RLuc8)12% (decay-corrected)[5][6]
Protein Labeling with Peptide TagCX10R7-sfGFP with biotin-PEG₄-CBT65%[7][8]
Protein Labeling with Peptide TagUb-CX10R7 with 6-amino-CBTHigh (see source for details)[7][8]

Experimental Protocols

Protocol 1: Synthesis of FITC-CBT and Site-Specific Labeling of a Protein

This protocol describes the synthesis of a fluorescein-labeled 2-cyanobenzothiazole (FITC-CBT) probe and its subsequent use for site-specific labeling of a protein containing an N-terminal cysteine.

Materials:

  • 2-amino-6-hydroxybenzothiazole

  • Reagents for diazotization and cyanation (e.g., NaNO₂, HCl, CuCN)

  • Fluorescein isothiocyanate (FITC)

  • Protein with an N-terminal cysteine (e.g., recombinant protein)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Size-exclusion chromatography column (e.g., PD-10)

  • SDS-PAGE analysis equipment

  • Fluorescence imaging system

Procedure:

  • Synthesis of 2-cyano-6-hydroxybenzothiazole (HCBT):

    • Synthesize HCBT from 2-amino-6-hydroxybenzothiazole via a Sandmeyer reaction. This involves diazotization of the amine group followed by cyanation. (Detailed synthetic procedures can be found in the supporting information of relevant literature).

  • Synthesis of FITC-CBT:

    • Dissolve HCBT and an equimolar amount of FITC in anhydrous DMF.

    • Add a slight excess of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).

    • Stir the reaction at room temperature in the dark for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Purify the FITC-CBT conjugate by column chromatography on silica gel.

  • Protein Labeling:

    • Dissolve the protein with an N-terminal cysteine in PBS (pH 7.4) to a final concentration of 1-5 mg/mL.

    • Add TCEP to a final concentration of 1 mM to ensure the cysteine is in its reduced state.

    • Add a 10- to 20-fold molar excess of FITC-CBT (dissolved in a minimal amount of DMSO) to the protein solution.

    • Incubate the reaction at 37°C for 1-2 hours.

    • Remove the excess, unreacted FITC-CBT using a size-exclusion chromatography column (e.g., a PD-10 desalting column) equilibrated with PBS.

  • Analysis:

    • Confirm the successful labeling by SDS-PAGE. The labeled protein will exhibit fluorescence under UV illumination.

    • Determine the labeling efficiency by measuring the absorbance of the protein (at 280 nm) and the fluorescein (at 494 nm).

Protocol 2: ¹⁸F-Radiolabeling of a Peptide with an N-terminal Cysteine

This protocol outlines the procedure for the synthesis of an ¹⁸F-labeled CBT prosthetic group and its use for the radiolabeling of a peptide.

Materials:

  • Precursor for ¹⁸F-CBT synthesis (e.g., a nitro- or bromo-substituted CBT)

  • [¹⁸F]Fluoride

  • Phase-transfer catalyst (e.g., Kryptofix 2.2.2)

  • Potassium carbonate (K₂CO₃)

  • Peptide with an N-terminal cysteine

  • Reaction buffer (e.g., phosphate buffer with TCEP)

  • HPLC system for purification and analysis

Procedure:

  • ¹⁸F-Labeling of the CBT Prosthetic Group:

    • Azeotropically dry the [¹⁸F]fluoride with a solution of Kryptofix 2.2.2 and K₂CO₃ in acetonitrile.

    • Add the CBT precursor dissolved in a suitable solvent (e.g., DMSO or DMF).

    • Heat the reaction mixture at an elevated temperature (e.g., 100-120°C) for a specified time (e.g., 10-15 minutes).

    • Purify the ¹⁸F-labeled CBT prosthetic group using semi-preparative HPLC.

  • Peptide Labeling:

    • Dissolve the peptide with the N-terminal cysteine in the reaction buffer.

    • Add the purified ¹⁸F-labeled CBT prosthetic group.

    • Incubate the reaction at room temperature or slightly elevated temperature (e.g., 37°C) for 15-30 minutes.

    • Purify the ¹⁸F-labeled peptide using analytical or semi-preparative HPLC.

  • Quality Control:

    • Determine the radiochemical yield and purity of the final product by radio-HPLC.

    • Measure the specific activity of the ¹⁸F-labeled peptide.

Protocol 3: Site-Specific Immobilization of a Protein on a Microarray

This protocol describes the preparation of a CBT-functionalized surface and the subsequent immobilization of a protein bearing an N-terminal cysteine.

Materials:

  • Glass slides or other suitable microarray substrate

  • Silanization agent (e.g., (3-aminopropyl)triethoxysilane, APTES)

  • 2-Cyanobenzothiazole derivative with a linker for surface attachment (e.g., with a carboxylic acid or NHS ester group)

  • Activation reagents (e.g., EDC, NHS)

  • Protein with an N-terminal cysteine

  • Blocking buffer (e.g., bovine serum albumin solution)

  • Microarray spotter

  • Fluorescently labeled antibody for detection

Procedure:

  • Surface Preparation:

    • Clean the glass slides thoroughly (e.g., with piranha solution or in an oxygen plasma cleaner).

    • Functionalize the slides with amine groups by treating them with a solution of APTES in a suitable solvent.

  • CBT Functionalization:

    • Activate the carboxylic acid group of the CBT derivative using EDC and NHS.

    • React the activated CBT derivative with the amine-functionalized surface to form a stable amide bond.

    • Wash the slides extensively to remove any non-covalently bound CBT.

  • Protein Immobilization:

    • Dissolve the protein with the N-terminal cysteine in a suitable spotting buffer.

    • Use a microarray spotter to deposit small volumes of the protein solution onto the CBT-functionalized slide.

    • Incubate the slide in a humid chamber to allow the condensation reaction to proceed.

    • Wash the slide to remove any unbound protein.

  • Blocking and Detection:

    • Block any remaining reactive sites on the surface by incubating with a blocking buffer.

    • Detect the immobilized protein by incubating with a fluorescently labeled antibody specific to the protein of interest, followed by fluorescence scanning.

Visualizations

Signaling Pathway: Caspase-3 Activation and Detection

Caspase3_Activation_Detection cluster_apoptosis Apoptotic Stimulus cluster_caspase_cascade Caspase Cascade cluster_detection Bioorthogonal Detection Apoptotic_Stimulus Apoptotic Stimulus (e.g., TNF-α, FasL) Procaspase8 Procaspase-8 Apoptotic_Stimulus->Procaspase8 activates Caspase8 Caspase-8 (active) Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 cleaves Caspase3 Caspase-3 (active) Procaspase3->Caspase3 Peptide_Cys DEVD-Cysteine (Caged Cysteine) Caspase3->Peptide_Cys cleaves DEVD sequence, releasing Cysteine Luciferin Luciferin Analogue CBT_Probe 2-Cyanobenzothiazole (CBT) CBT_Probe->Luciferin condensation Bioluminescence Bioluminescence Luciferin->Bioluminescence in presence of luciferase

Caption: Caspase-3 activation and detection workflow.

Experimental Workflow: In Vivo Imaging with Split Luciferin

InVivo_Imaging_Workflow cluster_administration Probe Administration cluster_reaction In Vivo Reaction cluster_imaging Bioluminescence Imaging Animal_Model Animal Model (e.g., expressing luciferase) Injection1 Inject Caged Cysteine (e.g., enzyme substrate) Animal_Model->Injection1 Injection2 Inject CBT Probe Animal_Model->Injection2 Enzyme_Activity Target Enzyme Activity (e.g., Caspase-3 in tumor) Cysteine_Release Cysteine Release Enzyme_Activity->Cysteine_Release triggers Condensation CBT-Cysteine Condensation Cysteine_Release->Condensation Luciferin_Formation Luciferin Formation Condensation->Luciferin_Formation Imaging_System Bioluminescence Imaging System Luciferin_Formation->Imaging_System emits light Signal_Detection Detection of Light Emission Imaging_System->Signal_Detection Data_Analysis Data Analysis and Image Reconstruction Signal_Detection->Data_Analysis

Caption: In vivo imaging workflow with split luciferin.

Logical Relationship: Advantages of CBT Chemistry

CBT_Advantages cluster_properties Core Properties cluster_applications Key Applications CBT_Chemistry 2-Cyanobenzothiazole (CBT) Chemistry Biocompatibility Biocompatibility CBT_Chemistry->Biocompatibility Selectivity High Selectivity for N-terminal Cysteine CBT_Chemistry->Selectivity Kinetics Favorable Kinetics CBT_Chemistry->Kinetics Protein_Labeling Site-Specific Protein Labeling Biocompatibility->Protein_Labeling InVivo_Imaging In Vivo Imaging (Bioluminescence, PET) Biocompatibility->InVivo_Imaging Selectivity->Protein_Labeling Microarrays Microarray Immobilization Selectivity->Microarrays Kinetics->Protein_Labeling Kinetics->InVivo_Imaging Drug_Development Drug Development (e.g., ADC) Protein_Labeling->Drug_Development

Caption: Advantages and applications of CBT chemistry.

References

A Technical Guide to 6-Amino-2-cyanobenzothiazole: Commercial Availability, Purity, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 6-Amino-2-cyanobenzothiazole (ACBT), a crucial building block in the development of advanced bioorthogonal and bioluminescent probes. This document details its commercial availability and purity, outlines key synthetic methodologies, and illustrates its fundamental role in the synthesis of luciferin derivatives.

Commercial Suppliers and Purity

6-Amino-2-cyanobenzothiazole is readily available from several commercial chemical suppliers. The purity of the compound is a critical parameter for its successful application in sensitive assays and complex molecular syntheses. High-performance liquid chromatography (HPLC) is the most common analytical method for determining the purity of commercially available ACBT. A summary of prominent suppliers and their stated purity levels is provided in Table 1.

SupplierCAS NumberMolecular FormulaPurityAnalytical Method
Santa Cruz Biotechnology7724-12-1C₈H₅N₃S≥95%Not Specified
Sigma-Aldrich (Aldrich)7724-12-1C₈H₅N₃S97%Not Specified
Benchchem7724-12-1C₈H₅N₃S≥96.5%HPLC

Table 1. Commercial Suppliers and Purity of 6-Amino-2-cyanobenzothiazole.

Synthetic Methodologies

The synthesis of 6-Amino-2-cyanobenzothiazole has been a subject of significant research to develop more economical and scalable routes, moving away from potentially hazardous reagents.[1] Below are detailed experimental protocols for two distinct and significant synthetic approaches.

Economical and Scalable DABCO-Catalyzed Cyanation

A highly efficient and scalable synthesis of ACBT has been developed utilizing 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst for the cyanation step.[1][2][3] This method offers a significant improvement over traditional routes that may employ more toxic cyanide sources and harsher reaction conditions.

Experimental Protocol:

  • Reaction Setup: To a solution of the starting material, 6-amino-2-chlorobenzothiazole, in a suitable solvent such as acetonitrile, is added 15 mol% of DABCO.

  • Cyanation: An aqueous solution of sodium cyanide (NaCN) is then slowly added to the reaction mixture. The reaction proceeds at a controlled temperature, for example, 1°C, to manage any exothermic processes.[1]

  • Quenching: Upon completion of the reaction, any unreacted cyanide is safely quenched by the addition of an iron(III) chloride solution.

  • Purification: The crude product is then subjected to an extensive extractive work-up followed by flash chromatography to yield pure 6-Amino-2-cyanobenzothiazole. A 90% yield has been reported for this method.[1][3]

Palladium-Catalyzed Intramolecular C-S Bond Formation

An alternative advanced synthetic approach involves a palladium-catalyzed/copper-assisted C-H functionalization and intramolecular C-S bond formation from N-arylcyanothioformamides.[4] This method provides a versatile route to a wide range of substituted 2-cyanobenzothiazoles.

Experimental Protocol:

  • Precursor Synthesis: The corresponding N-arylcyanothioformamide is synthesized from the appropriately substituted aniline.

  • Cyclization Reaction: The N-arylcyanothioformamide is solubilized in a solvent mixture such as DMSO/DMF.

  • Catalysis: The reaction is carried out in the presence of a palladium catalyst (e.g., 20 mol% PdCl₂) and a copper co-catalyst (e.g., 50 mol% CuI), along with an additive like tetrabutylammonium bromide (TBAB).

  • Reaction Conditions: The mixture is heated at 120°C for a specified period, for instance, 4 hours, under an air atmosphere.

  • Isolation: The resulting 2-cyanobenzothiazole derivative is then isolated and purified. The yields for this method are generally good and can be influenced by the electronic nature of the substituents on the aniline precursor.[4]

Role in Bioluminescence and Bioorthogonal Chemistry

6-Amino-2-cyanobenzothiazole is a cornerstone in the field of bioluminescence imaging and bioorthogonal chemistry.[1][2][3] Its primary and most significant application is as a direct precursor to luciferin derivatives.[1][3] The key chemical transformation involves the condensation reaction of ACBT with D-cysteine to form the core structure of aminoluciferin.[5][6] This reaction is a prime example of a bioorthogonal "click" reaction, valued for its high efficiency and selectivity.[7]

The amino group at the 6-position of ACBT provides a convenient handle for further chemical modifications, allowing for the straightforward derivatization and development of a wide array of bioluminescent probes.[1][2][3] These probes are instrumental in high-throughput screening, in vivo imaging, and for studying various cellular processes, including apoptosis.[7]

Logical Workflow: Synthesis of Aminoluciferin

The condensation of 6-Amino-2-cyanobenzothiazole with D-cysteine is a fundamental reaction in the generation of bioluminescent probes. The following diagram illustrates this key experimental workflow.

Luciferin_Synthesis ACBT 6-Amino-2-cyanobenzothiazole Intermediate Thioimidate Intermediate ACBT->Intermediate Condensation Cysteine D-Cysteine Cysteine->Intermediate Aminoluciferin Aminoluciferin Core Intermediate->Aminoluciferin Cyclization & Deamination

Caption: Synthesis of the Aminoluciferin core from 6-Amino-2-cyanobenzothiazole and D-Cysteine.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Luciferin Derivatives from 6-Cyanobenzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of luciferin derivatives, utilizing 6-cyanobenzothiazole as a key precursor. These methods are essential for the development of novel bioluminescent probes for a wide range of applications in biological research and drug discovery, including in vivo imaging and high-throughput screening assays.

Introduction

Firefly luciferin, a substrate for luciferase enzymes, is a cornerstone of bioluminescent reporter systems. The synthesis of luciferin and its derivatives is of paramount importance for creating tailored probes with enhanced properties, such as shifted emission wavelengths for deeper tissue imaging and improved substrate kinetics for specific enzyme assays. A common and effective synthetic strategy involves the condensation of a 2-cyanobenzothiazole core with D-cysteine. This document outlines two primary pathways for the synthesis of key 6-substituted-2-cyanobenzothiazole intermediates and their subsequent conversion to luciferin derivatives.

Synthetic Pathways Overview

The synthesis of luciferin derivatives from this compound precursors can be broadly categorized into two main routes, depending on the desired 6-position substituent: the 6-hydroxy derivative (for standard D-luciferin) and the 6-amino derivative (for aminoluciferins). The general workflow involves the synthesis of the substituted 2-cyanobenzothiazole intermediate followed by a condensation reaction with D-cysteine.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_intermediate Key Intermediates cluster_final_product Final Products p-Anisidine p-Anisidine 2-Amino-6-methoxybenzothiazole 2-Amino-6-methoxybenzothiazole p-Anisidine->2-Amino-6-methoxybenzothiazole Multiple Steps 2-Cyano-6-methoxybenzothiazole 2-Cyano-6-methoxybenzothiazole 2-Amino-6-methoxybenzothiazole->2-Cyano-6-methoxybenzothiazole Sandmeyer Reaction 2-Chloro-6-nitrobenzothiazole 2-Chloro-6-nitrobenzothiazole 6-Nitro-2-cyanobenzothiazole 6-Nitro-2-cyanobenzothiazole 2-Chloro-6-nitrobenzothiazole->6-Nitro-2-cyanobenzothiazole Cyanation 6-Amino-2-cyanobenzothiazole 6-Amino-2-cyanobenzothiazole 6-Nitro-2-cyanobenzothiazole->6-Amino-2-cyanobenzothiazole Reduction 2-Cyano-6-hydroxybenzothiazole 2-Cyano-6-hydroxybenzothiazole 2-Cyano-6-methoxybenzothiazole->2-Cyano-6-hydroxybenzothiazole Demethylation D-Luciferin D-Luciferin 2-Cyano-6-hydroxybenzothiazole->D-Luciferin Condensation with D-Cysteine Aminoluciferin Derivatives Aminoluciferin Derivatives 6-Amino-2-cyanobenzothiazole->Aminoluciferin Derivatives Condensation with D-Cysteine

General workflow for luciferin derivative synthesis.

Experimental Protocols

Protocol 1: Synthesis of D-Luciferin via 2-Cyano-6-hydroxybenzothiazole

This protocol details the synthesis of D-luciferin starting from p-anisidine.

Step 1: Synthesis of 2-Cyano-6-methoxybenzothiazole (from 2-Amino-6-methoxybenzothiazole)

  • Reaction: The synthesis from 2-amino-6-methoxybenzothiazole proceeds via a Sandmeyer reaction. The amino group is first diazotized with nitrous acid, followed by reaction with a cyanide source, such as potassium cyanide, to introduce the cyano group.[1]

  • Reagents and Conditions:

    • 2-Amino-6-methoxybenzothiazole

    • Hydrochloric acid

    • Sodium nitrite

    • Potassium cyanide (KCN)

    • The reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Step 2: Demethylation to 2-Cyano-6-hydroxybenzothiazole

  • Reaction: The methoxy group of 2-cyano-6-methoxybenzothiazole is demethylated to a hydroxyl group.

  • Reagents and Conditions: A common method for this demethylation is fusion with pyridinium hydrochloride at high temperatures (around 200-220 °C).[1]

  • Purification: The product is purified by recrystallization from a suitable solvent.

Step 3: Condensation with D-Cysteine to form D-Luciferin

  • Reaction: 2-Cyano-6-hydroxybenzothiazole is condensed with D-cysteine to form the thiazoline ring of D-luciferin.[2][3] This reaction proceeds readily in a neutral aqueous solution.[4]

  • Reagents and Conditions:

    • 2-Cyano-6-hydroxybenzothiazole

    • D-Cysteine

    • The reaction is typically carried out in a mixture of methanol and water at room temperature.[5]

  • Purification: D-luciferin can be purified by precipitation and washing, or by preparative reverse-phase HPLC for higher purity.[6]

Protocol 2: Synthesis of 6-Amino-2-cyanobenzothiazole (ACBT)

This protocol describes a scalable synthesis of 6-amino-2-cyanobenzothiazole, a key intermediate for aminoluciferin derivatives.[7]

Step 1: Nitration of 2-Chlorobenzothiazole

  • Reaction: 2-Chlorobenzothiazole is nitrated to introduce a nitro group at the 6-position.

  • Reagents and Conditions:

    • 2-Chlorobenzothiazole

    • Concentrated Sulfuric Acid

    • Potassium Nitrate

    • The reaction is performed at 0 °C initially and then stirred at room temperature.

  • Work-up: The reaction mixture is poured onto ice, and the resulting precipitate (2-chloro-6-nitrobenzothiazole) is collected by filtration.

Step 2: Cyanation of 2-Chloro-6-nitrobenzothiazole

  • Reaction: The chloro group at the 2-position is replaced with a cyano group.

  • Reagents and Conditions:

    • 2-Chloro-6-nitrobenzothiazole

    • Sodium Cyanide (NaCN)

    • 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a catalyst

    • Acetonitrile and Water as solvents

    • The reaction is stirred at room temperature.

  • Work-up: Excess cyanide is quenched with an aqueous solution of iron(III) chloride. The product is then extracted with an organic solvent.

Step 3: Reduction of 6-Nitro-2-cyanobenzothiazole to 6-Amino-2-cyanobenzothiazole

  • Reaction: The nitro group at the 6-position is reduced to an amino group.

  • Reagents and Conditions:

    • 6-Nitro-2-cyanobenzothiazole

    • Iron powder

    • Acetic acid

    • The reaction is stirred at room temperature.

  • Purification: After work-up, the crude product is purified by column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesized luciferin derivatives.

Table 1: Synthesis Yields of Key Intermediates

IntermediateStarting MaterialTypical Yield (%)
2-Cyano-6-methoxybenzothiazole2-Amino-6-methoxybenzothiazole56%[1]
2-Cyano-6-hydroxybenzothiazole2-Cyano-6-methoxybenzothiazole62%[1]
6-Nitro-2-cyanobenzothiazole2-Chloro-6-nitrobenzothiazole83-93%
6-Amino-2-cyanobenzothiazole6-Nitro-2-cyanobenzothiazole~85%
D-Luciferin2-Cyano-6-hydroxybenzothiazole94%[1]

Table 2: Bioluminescent Properties of Luciferin Derivatives

CompoundLuciferaseEmission Max (λmax, nm)Relative Photon Flux (%)Michaelis Constant (Km, µM)
D-LuciferinWild-type Firefly~560100-
Aminoluciferins (general)Wild-type Firefly594 - 642[8][9]2 - 43[8]-
N-Alkylated 6'-aminoluciferinsUltra-Glo™ Luciferase-Varies significantly0.73 - 10.8[10]
CycLuc6Wild-type Firefly636[8][9]--
CycLuc10Wild-type Firefly642[8][9]--

Logical Relationships in Synthesis

The synthesis of luciferin derivatives follows a logical progression from commercially available starting materials to the final bioluminescent probes. The choice of the initial precursor dictates the final substitution pattern on the benzothiazole ring, which in turn influences the photophysical properties of the resulting luciferin analog.

Logical_Relationships Starting Material Selection Starting Material Selection Synthesis of 6-Substituted-2-cyanobenzothiazole Synthesis of 6-Substituted-2-cyanobenzothiazole Starting Material Selection->Synthesis of 6-Substituted-2-cyanobenzothiazole Determines 6-substituent Condensation with D-Cysteine Condensation with D-Cysteine Synthesis of 6-Substituted-2-cyanobenzothiazole->Condensation with D-Cysteine Purification Purification Condensation with D-Cysteine->Purification Characterization Characterization Purification->Characterization Luciferin Derivative Luciferin Derivative Characterization->Luciferin Derivative Application Application Luciferin Derivative->Application Bioluminescence Properties

References

Application Notes and Protocols: Click Chemistry Applications of 6-Cyanobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-cyanobenzothiazole (CBT) derivatives in click chemistry, with a focus on bioorthogonal applications. Detailed protocols for key experiments are provided to facilitate the adoption of these powerful techniques in your research.

Introduction to this compound in Click Chemistry

This compound (CBT) and its derivatives are versatile reagents in the field of bioorthogonal chemistry. Their primary application lies in the rapid and selective condensation reaction with 1,2-aminothiols, most notably N-terminal cysteine residues in peptides and proteins. This reaction, often referred to as the "CBT-cysteine ligation," is highly efficient under physiological conditions (neutral pH, aqueous environment) and does not require a catalyst, making it ideal for applications in living systems.[1] The reaction proceeds with a second-order rate constant of approximately 10 M⁻¹s⁻¹, which is significantly faster than many other bioorthogonal reactions.[2]

The versatility of CBT derivatives is enhanced by the ease with which the benzothiazole core can be functionalized. For instance, 6-amino-2-cyanobenzothiazole (ACBT) provides a convenient handle for the attachment of various moieties, including fluorescent dyes, radiolabels for PET imaging, and drug molecules.

Key Applications

The unique reactivity of this compound derivatives has led to their use in a variety of applications, including:

  • Bioluminescent Imaging: CBT derivatives are precursors to luciferins, the substrates for luciferase enzymes. The condensation of a CBT derivative with D-cysteine forms the luciferin backbone, enabling the development of bioluminescent probes for in vivo imaging and high-throughput screening assays.

  • Protein Labeling and Bioconjugation: The CBT-cysteine ligation allows for the site-specific labeling of proteins with an N-terminal cysteine. This has been used to attach fluorescent probes for cellular imaging, affinity tags for protein purification, and radioisotopes for diagnostic imaging.

  • In Situ Self-Assembly of Nanoprobes: Enzyme-triggered self-assembly of CBT-based probes has been utilized for the in situ formation of fluorescent nanoparticles in living cells, enabling sensitive imaging of enzyme activity.

  • Drug Delivery and Theranostics: The bioorthogonal nature of the CBT ligation is being explored for targeted drug delivery and the development of theranostic agents that combine diagnostic imaging with therapeutic action.

Quantitative Data Summary

The following tables summarize key quantitative data for the application of this compound derivatives in click chemistry.

Reaction Reactants Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Reference
CBT-Cysteine Ligation2-Cyanobenzothiazole and N-terminal Cysteine9.2[3][4]
ACBT-CX10R7 Peptide Ligation6-Amino-2-cyanobenzothiazole and CX10R7 peptide17[5]
Application 6-CBT Derivative Yield Reference
Synthesis of 6-Nitro-1,3-benzothiazole-2-carbonitrile2-Chloro-6-nitro-1,3-benzothiazole and NaCN83-93%[2]
Synthesis of 6-Amino-1,3-benzothiazole-2-carbonitrile6-Nitro-1,3-benzothiazole-2-carbonitrile and Iron powderConsistent high yields[2]
18F-Labeling of cRGD peptide18F-CBT80% (decay-corrected and isolated)[6]
18F-Labeling of Renilla Luciferase18F-CBT12% (decay-corrected)[6]

Experimental Protocols

Protocol 1: Synthesis of 6-Amino-2-cyanobenzothiazole (ACBT)

This protocol describes a scalable synthesis of ACBT, a key precursor for many applications.

Materials:

  • 2-Chloro-6-nitro-1,3-benzothiazole

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Sodium cyanide (NaCN)

  • Acetonitrile (MeCN)

  • Deionized water

  • Iron(III) chloride (FeCl₃) solution (0.3 M)

  • Ethyl acetate (EtOAc)

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Iron powder

  • Acetic acid

Procedure:

Step 1: Synthesis of 6-Nitro-1,3-benzothiazole-2-carbonitrile

  • Dissolve 2-chloro-6-nitro-1,3-benzothiazole (10.0 g, 46.59 mmol) and DABCO (748 mg, 6.99 mmol) in MeCN (1000 mL).

  • Slowly add a solution of NaCN (2.40 g, 48.97 mmol) in H₂O (100 mL) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the excess cyanide by adding aqueous FeCl₃ solution (0.3 M, 30 mL).

  • Dilute the reaction mixture with H₂O (470 mL) and extract with EtOAc (3 x 400 mL).

  • Combine the organic layers, wash with brine (100 mL), dry with Na₂SO₄, filter, and concentrate in vacuo to obtain the product as a yellow solid.[2]

Step 2: Synthesis of 6-Amino-1,3-benzothiazole-2-carbonitrile (ACBT)

  • Add iron powder (68.05 g, 1218.55 mmol) to a suspension of 6-nitro-1,3-benzothiazole-2-carbonitrile (5.00 g, 24.37 mmol) in acetic acid (500 mL).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Dilute the mixture with water (1 L) and remove unreacted iron by filtration through celite.

  • Extract the aqueous solution with EtOAc (4 x 500 mL).

  • Combine the organic layers, wash with brine (2 x 300 mL), dry over Na₂SO₄, and concentrate in vacuo to yield ACBT.[2]

Protocol 2: Synthesis of N-Peptide-6-amino-D-luciferin Conjugate

This protocol outlines the synthesis of a peptide-luciferin conjugate for bioluminescent assays.

Materials:

  • Fmoc-Asp(OtBu)-6-amino-2-cyanobenzothiazole

  • D-cysteine·HCl·H₂O

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • 5% (m/m) Sodium bicarbonate (NaHCO₃) solution

  • Argon atmosphere

Procedure:

  • Dissolve Fmoc-Asp(OtBu)-6-amino-2-cyanobenzothiazole (2.96 g, 5.20 mmol) in a mixture of 35 mL MeOH and 20 mL THF.

  • Add a solution of D-cysteine·HCl·H₂O (1.37 g, 7.80 mmol) in 10 mL distilled water to the mixture at room temperature under an argon atmosphere with continuous stirring.

  • After 20 minutes of stirring, add 16 mL of 5% NaHCO₃ solution dropwise over 1 hour to the mixture to release cysteine from its salt, maintaining the pH between 7.3-7.4.[1]

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, purify the product using standard chromatographic techniques.

Protocol 3: Site-Specific Labeling of a Protein with an N-terminal Cysteine

This protocol describes the general procedure for labeling a protein containing an N-terminal cysteine with a this compound derivative.

Materials:

  • Protein with an N-terminal cysteine

  • This compound derivative functionalized with a reporter molecule (e.g., fluorescent dye)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, as a reducing agent)

Procedure:

  • Dissolve the purified protein with the N-terminal cysteine in PBS (pH 7.4) to a final concentration of 5 µM.

  • If necessary, add TCEP to a final concentration of 1 mM to ensure the cysteine is in its reduced form.

  • Add the this compound-reporter conjugate to the protein solution to a final concentration of 500 µM.

  • Incubate the reaction mixture at 37 °C for 1 hour.[5]

  • Monitor the labeling efficiency by a suitable method, such as SDS-PAGE with fluorescence imaging or mass spectrometry.

  • Purify the labeled protein from excess reagents using size-exclusion chromatography or dialysis.

Visualizations

Click_Chemistry_Ligation CBT This compound Derivative Thiazoline Thiazoline Product (Labeled Protein) CBT->Thiazoline Bioorthogonal Condensation Cys N-terminal Cysteine Cys->Thiazoline

Caption: General scheme of the this compound-cysteine ligation.

Experimental_Workflow_Protein_Labeling cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Protein Protein with N-terminal Cysteine Incubation Incubate at 37°C Protein->Incubation CBT_Probe 6-CBT Reporter Probe CBT_Probe->Incubation Analysis SDS-PAGE / MS Analysis Incubation->Analysis Purification Size-Exclusion Chromatography Analysis->Purification Labeled_Protein Purified Labeled Protein Purification->Labeled_Protein

Caption: Experimental workflow for protein labeling with a 6-CBT probe.

Luciferin_Synthesis_Pathway ACBT 6-Amino-2-cyanobenzothiazole (ACBT) Peptide_ACBT Peptide-ACBT Conjugate ACBT->Peptide_ACBT DCys D-Cysteine Luciferin_Conj N-Peptide-6-amino-D-luciferin Conjugate DCys->Luciferin_Conj Peptide Protected Peptide Peptide->Peptide_ACBT Coupling Peptide_ACBT->Luciferin_Conj Condensation

Caption: Synthetic pathway for N-peptide-6-amino-D-luciferin conjugates.

References

Application Notes and Protocols for 6-Cyanobenzothiazole (CBT) Ligation to Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the chemoselective ligation of 6-Cyanobenzothiazole (CBT) to peptides bearing an N-terminal cysteine residue. This bioorthogonal reaction is rapid, high-yielding, and proceeds under mild, aqueous conditions, making it a valuable tool for peptide labeling, cyclization, and the synthesis of complex peptide conjugates.

Introduction

The reaction between a 2-cyanobenzothiazole (CBT) derivative and a peptide with an N-terminal 1,2-aminothiol, such as cysteine, results in the formation of a stable thiazole or dihydrothiazole ring. This ligation chemistry is highly specific and efficient under physiological conditions (pH 7.4), and its rate can be modulated by pH.[1][2] The reaction's biocompatibility and fast kinetics make it suitable for a wide range of applications in chemical biology and drug discovery, including:

  • Fluorescent Labeling: Attachment of fluorophores for imaging studies.

  • Peptide Cyclization: Generating constrained peptides with enhanced stability and bioactivity.

  • Bioconjugation: Linking peptides to other molecules such as proteins, nucleic acids, or small molecule drugs.

  • Surface Immobilization: Attaching peptides to solid supports for various assays.

Reaction Mechanism and Workflow

The ligation proceeds through a nucleophilic attack of the cysteine's thiol group on the nitrile carbon of the CBT, followed by an intramolecular cyclization involving the N-terminal amine. This forms a stable ligation product.

CBT_Ligation cluster_workflow Experimental Workflow Peptide_Synthesis Peptide Synthesis (N-terminal Cys) Ligation Ligation Reaction Peptide_Synthesis->Ligation CBT_Derivative CBT Derivative (with desired functionality) CBT_Derivative->Ligation Purification RP-HPLC Purification Ligation->Purification Characterization Mass Spectrometry (LC-MS) Purification->Characterization

Caption: A generalized workflow for this compound ligation to peptides.

The chemical transformation is illustrated in the diagram below:

Caption: The reaction mechanism of this compound ligation with an N-terminal cysteine.

Quantitative Data Summary

The efficiency of the CBT ligation is influenced by factors such as pH, temperature, and the specific reactants used. The following table summarizes key quantitative data from literature.

Peptide/ProteinCBT DerivativeConditionsTimeConversion/YieldRate Constant (k₂)Reference
Ub-CX10R76-amino-CBTpH 8.5, 37°C1 hHighNot Reported[1][3]
CX10R7-sfGFPbiotin-PEG₄-CBTpH 7.4, 37°C1 h65%17 M⁻¹s⁻¹[1][3]
N-terminal Cys PeptideCBT-succinic anhydrideNot SpecifiedNot Specified86.8-105.7% recoveryNot Reported[2]

Experimental Protocols

Materials and Reagents
  • Peptide with N-terminal Cysteine: Synthesized via standard solid-phase peptide synthesis (SPPS) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • This compound (CBT) Derivative: Commercially available or synthesized with the desired functionality (e.g., fluorophore, biotin).

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or ammonium bicarbonate buffer, pH 8.5.

  • Reducing Agent (Optional but Recommended): Tris(2-carboxyethyl)phosphine (TCEP) to prevent cysteine dimerization.

  • Solvents: Acetonitrile (ACN) and Dimethyl sulfoxide (DMSO) for dissolving reagents.

  • Purification: RP-HPLC system with a C18 column.

  • Characterization: Liquid chromatography-mass spectrometry (LC-MS) system.

Protocol for Peptide Synthesis with N-terminal Cysteine

Peptides should be synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS). The N-terminal amino acid should be Fmoc-Cys(Trt)-OH to ensure the cysteine is available for ligation after deprotection and cleavage from the resin. Following synthesis, the peptide should be cleaved from the resin and deprotected using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). The crude peptide is then purified by RP-HPLC to >95% purity.

Step-by-Step Ligation Protocol
  • Prepare Peptide Stock Solution: Dissolve the lyophilized peptide containing the N-terminal cysteine in the chosen reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mM. If the peptide has poor aqueous solubility, a minimal amount of a co-solvent like DMSO can be used.

  • Prepare CBT Derivative Stock Solution: Dissolve the CBT derivative in DMSO or ACN to a high concentration (e.g., 50-100 mM).

  • Set up the Ligation Reaction:

    • In a microcentrifuge tube, add the peptide stock solution.

    • Add TCEP from a stock solution to a final concentration of 1 mM to maintain the cysteine in a reduced state.[1][3]

    • Add the CBT derivative stock solution to the peptide solution. A typical molar excess of the CBT derivative is 1.5-10 equivalents relative to the peptide.

    • Vortex the reaction mixture gently.

  • Incubation: Incubate the reaction mixture at 37°C for 1-4 hours.[1][3] The reaction progress can be monitored by LC-MS by taking small aliquots at different time points.

  • Quenching (Optional): The reaction can be quenched by adding an excess of a small molecule thiol, such as β-mercaptoethanol, or by acidification with TFA.

  • Purification of the Ligated Product: The ligated peptide conjugate is purified from excess CBT reagent and unreacted peptide by RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: The identity and purity of the final product should be confirmed by LC-MS analysis.

RP-HPLC Purification Protocol
  • Column: A semi-preparative or preparative C18 column is typically used.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the peptide conjugate.

  • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the desired product peak.

  • Post-Purification: Pool the pure fractions, freeze, and lyophilize to obtain the final product as a fluffy powder.

Mass Spectrometry Characterization

The molecular weight of the purified peptide conjugate should be confirmed by ESI-MS. The observed mass should correspond to the calculated mass of the ligated product.

Troubleshooting

Problem Possible Cause Solution
Low Ligation Yield Cysteine oxidation (dimer formation)Ensure the presence of a reducing agent like TCEP in the reaction mixture.
Incomplete reactionIncrease the reaction time, temperature (up to 37°C), or the molar excess of the CBT derivative. Optimize the pH (pH 8.5 can sometimes accelerate the reaction).
Hydrolysis of the CBT nitrile groupPrepare fresh solutions of the CBT derivative. Avoid prolonged storage in aqueous buffers.
Multiple Products Observed by LC-MS Reaction with internal cysteinesThis ligation is highly specific for N-terminal cysteines. If internal cysteines are reacting, consider protecting them or using a different ligation strategy.
Instability of the CBT derivative or peptideEnsure the purity of starting materials. Analyze the stability of the reactants under the reaction conditions separately.
Poor Solubility of Reactants Hydrophobic peptide or CBT derivativeUse a minimal amount of a co-solvent like DMSO or acetonitrile. Ensure the final concentration of the organic solvent is compatible with the reaction.

Conclusion

The this compound ligation is a robust and versatile method for the site-specific modification of peptides. By following the detailed protocols and considering the troubleshooting guidelines provided in these application notes, researchers can effectively utilize this powerful bioorthogonal reaction for a wide array of applications in peptide chemistry, drug discovery, and chemical biology.

References

Application Notes & Protocols: Monitoring Reactions with 6-Cyanobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Cyanobenzothiazole (CBT) and its derivatives are versatile heterocyclic compounds crucial in biomedical research and drug development. Their significance stems primarily from two key chemical transformations: their role as precursors in the synthesis of luciferins for bioluminescent imaging and their participation in the highly efficient and bioorthogonal "click" reaction with N-terminal cysteines (CBT-Cys click reaction) for bioconjugation.[1][2] This latter reaction is noted for being significantly faster than conventional copper-mediated click reactions and does not require potentially toxic heavy metal catalysts.[3]

Given their utility in creating imaging probes and specifically labeling biomolecules, the ability to precisely monitor reactions involving CBT derivatives is paramount.[4] These application notes provide detailed experimental setups and protocols for monitoring both the chemical synthesis of a CBT precursor and its subsequent use in the well-established CBT-Cys bioconjugation reaction.

Application Note 1: Synthesis and Monitoring of 2-Cyano-6-nitrobenzothiazole

This section details the synthesis of 2-cyano-6-nitrobenzothiazole, a precursor for the versatile 6-amino-2-cyanobenzothiazole (ACBT).[1] The protocol outlines the reaction monitoring using Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR), and reaction calorimetry.

Experimental Workflow: Synthesis and Analysis

cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_monitoring Reaction Monitoring & Characterization start Start: 2-chloro-6-nitro-1,3-benzothiazole (6) + NaCN + DABCO reaction Stir at Room Temperature (24h) start->reaction calorimetry Reaction Calorimetry: Monitor Heat Output (QTotal) start->calorimetry Safety Analysis quench Quench excess CN⁻ with aq. FeCl₃ solution reaction->quench lcms LC-ESIMS: Determine Conversion reaction->lcms extract Dilute with H₂O Extract with EtOAc quench->extract wash Wash with Brine Dry with Na₂SO₄ extract->wash concentrate Concentrate in vacuo wash->concentrate purify Purification (Silica Plug Filtration) concentrate->purify nmr ¹H NMR: Confirm Product Identity & Ratios purify->nmr end end purify->end Final Product: 6-Nitro-1,3-benzothiazole-2-carbonitrile (13)

Caption: Workflow for the synthesis and monitoring of 2-cyano-6-nitrobenzothiazole.

Quantitative Data: Solvent Optimization

The choice of solvent is critical for reaction efficiency and purity of the final product. The conversion and product distribution were monitored by LC-ESIMS and ¹H NMR, respectively.[1]

EntrySolvent(s)Conversion of Starting Material (%)Product Ratio (13:14:15)Isolated Yield of Product 13 (%)
1DMSO/H₂O (1:1)100100:0:090
2EtOH10017:32:51Not Determined
3MeCN/H₂O (10:1)100100:0:075
Table adapted from Hauser, J. R., et al. (2016).[1]
Product 13: 2-cyano-6-nitrobenzothiazole; 14: product from ethanolysis of starting material; 15: product from ethanolysis and hydrolysis of 13.[1]
Experimental Protocols

Protocol 1: Synthesis of 6-Nitro-1,3-benzothiazole-2-carbonitrile (13) [1]

  • Dissolve 2-chloro-6-nitro-1,3-benzothiazole (10.0 g, 46.59 mmol) and DABCO (748 mg, 6.99 mmol) in MeCN (1000 mL).

  • Slowly add a solution of NaCN (2.40 g, 48.97 mmol) in H₂O (100 mL) to the stirred solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the conversion of the starting material using LC-ESIMS.

  • Upon completion, quench excess cyanide by adding an aqueous FeCl₃ solution (0.3 M, 30 mL).

  • Dilute the reaction mixture with H₂O (470 mL) and extract with EtOAc (3 x 400 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over Na₂SO₄, filter, and concentrate in vacuo to yield the product as a yellow solid.

  • Confirm product identity and purity using ¹H NMR and LC-MS.[1]

Protocol 2: Calorimetric Monitoring for Reaction Safety [1]

  • Set the calorimeter jacket temperature to 1 °C.

  • Add a solution of 2-chloro-6-nitrobenzothiazole (200 mg) and DABCO (15 mol%) in acetonitrile (20 mL) to the reactor.

  • Use power compensation from an internal heater coil to maintain the reactor temperature at 21 °C.

  • Slowly add aqueous NaCN (49 mg in 2 mL).

  • Monitor the compensatory power (QComp) and total power (QTotal) to determine the heat energy of the reaction. The DABCO-catalysed cyanation results in an endothermic reaction.[1]

Application Note 2: Monitoring the CBT-Cys Bioorthogonal "Click" Reaction

The condensation reaction between a 2-cyanobenzothiazole (CBT) and a molecule containing a 1,2-aminothiol, such as an N-terminal cysteine residue, is a powerful bioorthogonal ligation tool.[5][6] This reaction is foundational to the synthesis of firefly luciferin and is widely used for site-specific labeling of proteins and peptides.[4][7][8] Monitoring the kinetics of this reaction is crucial for optimizing labeling protocols.

Reaction Pathway: CBT-Cys Condensation

CBT-Cys Click Reaction Mechanism cluster_intermediates Reaction Intermediates CBT 2-Cyanobenzothiazole (CBT) Thioimidate Thioimidate Intermediate CBT->Thioimidate 1. Thiolate attack on nitrile Cys N-terminal Cysteine (1,2-aminothiol) Cys->Thioimidate 1. Thiolate attack on nitrile Tetrahedral Tetrahedral Intermediate Thioimidate->Tetrahedral 2. Intramolecular amine attack Product Thiazoline Product (+ NH₃) Tetrahedral->Product 3. Deamination

Caption: Proposed mechanism for the bioorthogonal CBT-Cys click reaction.

Quantitative Data: Reaction Kinetics

The rate of the CBT-Cys ligation is highly dependent on pH. The reaction between 6-hydroxy-2-cyanobenzothiazole and L-cysteine was monitored using a High-Performance Liquid Chromatography (HPLC)-based assay to determine the second-order rate constants.[9]

pHSecond-Order Rate Constant (M⁻¹s⁻¹)
6.00.004
7.44.5
9.018.6
Table adapted from Luks, V., et al. (2018).[9]
Experimental Protocols

Protocol 3: HPLC-Based Monitoring of CBT-Cys Ligation Kinetics [9]

  • Prepare stock solutions of the 6-cyanobenzothiazole derivative (e.g., 6-hydroxy-2-cyanobenzothiazole) and L-cysteine.

  • Prepare reaction buffers at the desired pH values (e.g., 6.0, 7.4, and 9.0) in phosphate-buffered saline (PBS).

  • Initiate the reaction by mixing the CBT derivative and L-cysteine in the reaction buffer at a known concentration.

  • At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by acidification with TFA).

  • Analyze the quenched sample by reverse-phase HPLC.

  • Monitor the decrease in the peak area of the starting materials and the increase in the peak area of the product over time.

  • Calculate the second-order rate constant from the concentration vs. time data. The reaction of 6-hydroxy-2-cyanobenzothiazole with L-cysteine at pH 7.4 shows a rate constant of 4.5 M⁻¹s⁻¹.[9]

Protocol 4: LC-MS Monitoring of Protein Ligation [10]

  • Incubate the N-terminal cysteine-containing protein (e.g., 5 µM) with the CBT derivative (e.g., 500 µM 6-amino-CBT).

  • Include a reducing agent like TCEP (1 mM) to ensure the cysteine thiol is in its reduced state.

  • Perform the reaction in a suitable buffer (e.g., NH₄HCO₃, pH 8.5) at 37 °C for a set time (e.g., 1 hour).

  • Analyze the reaction mixture using LC-MS.

  • Determine the percent conversion by comparing the ion counts of the final labeled product(s) to the remaining starting protein. The conversion can be calculated as: % conversion = I(products) / (I(starting protein) + I(products)).[10]

References

Illuminating Biology: In Vivo Applications of 6-Cyanobenzothiazole-Based Probes

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 6-cyanobenzothiazole (CBT) scaffold has emerged as a versatile and powerful tool in the development of probes for in vivo imaging. Its unique chemical properties, particularly its reactivity with cysteine residues to form luciferin analogues, and its utility as a core structure for fluorescent sensors, have enabled the real-time, non-invasive visualization of a variety of biological processes in living organisms. These probes offer high sensitivity and specificity, making them invaluable for basic research, disease diagnosis, and therapeutic monitoring.

This document provides detailed application notes and experimental protocols for the in vivo use of CBT-based probes in both bioluminescence and fluorescence imaging modalities.

I. Bioluminescence Imaging with CBT-Luciferin Analogues

The condensation reaction between a this compound derivative and D-cysteine is the cornerstone of "split luciferin" technology. This bioorthogonal reaction allows for the in situ generation of a firefly luciferin substrate, producing light in the presence of luciferase. This "on-demand" bioluminescence provides an exceptional signal-to-background ratio, as the probe itself is not luminescent until it reacts with its target.

Application Note 1: Dual-Analyte Imaging of Oxidative Stress and Apoptosis

A key application of the split luciferin system is the simultaneous detection of multiple biomarkers, enabling the study of interconnected biological pathways. A prime example is the concurrent in vivo imaging of hydrogen peroxide (H₂O₂) and caspase-8 activity, key players in oxidative stress and apoptosis, respectively.

This is achieved using two complementary caged probes:

  • Peroxy Caged Luciferin-2 (PCL-2): A boronic acid-caged 6-hydroxy-2-cyanobenzothiazole (HCBT) that releases HCBT upon reaction with H₂O₂.

  • Ile-Glu-Thr-Asp-D-Cys (IETDC): A peptide-based probe that releases D-cysteine upon cleavage by active caspase-8.

The in situ formation of luciferin, and subsequent light emission, only occurs when both H₂O₂ and active caspase-8 are present, creating a molecular "AND" logic gate.

Quantitative Data Summary

Probe SystemAnalyte(s)Animal ModelIn Vivo Detection LimitSignal Fold IncreaseReference
PCL-2 + D-CysteineH₂O₂Mouse~0.5 µmol~10-fold[1]
PCL-2 + IETDCH₂O₂ and Caspase-8MouseNot ReportedNot Reported[1]

Signaling Pathway: Oxidative Stress and Caspase-8 Mediated Apoptosis

The diagram below illustrates the intersection of the hydrogen peroxide signaling pathway, indicating oxidative stress, and the extrinsic apoptosis pathway initiated by caspase-8 activation. The dual-analyte probe system is designed to detect the convergence of these two pathways.

signaling_pathway Oxidative Stress and Caspase-8 Apoptosis Pathway cluster_stress Oxidative Stress cluster_apoptosis Extrinsic Apoptosis cluster_probe Probe Activation Stress Cellular Stress ROS Reactive Oxygen Species (ROS) Stress->ROS H2O2 Hydrogen Peroxide (H₂O₂) ROS->H2O2 PCL2 PCL-2 H2O2->PCL2 reacts with DeathReceptor Death Receptor (e.g., Fas) FADD FADD DeathReceptor->FADD Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 IETDC IETDC Caspase8->IETDC cleaves HCBT HCBT PCL2->HCBT releases DCys D-Cysteine IETDC->DCys releases Luciferin Luciferin HCBT->Luciferin DCys->Luciferin Bioluminescence Bioluminescence Luciferin->Bioluminescence Luciferase, ATP, O₂

Oxidative stress and apoptosis pathway leading to probe activation.

Experimental Protocol: In Vivo Dual-Analyte Bioluminescence Imaging

This protocol is adapted from general in vivo bioluminescence imaging procedures and specific details from the dual-analyte study.

1. Animal Model and Preparation:

  • Use appropriate mouse models of disease where oxidative stress and apoptosis are implicated (e.g., acute inflammation models).

  • Anesthetize mice using isoflurane (2-3% for induction, 1-2% for maintenance) to minimize movement during imaging.

2. Probe Preparation and Administration:

  • Prepare sterile solutions of PCL-2 and IETDC in a biocompatible solvent (e.g., a mixture of DMSO and sterile saline).

  • For a single analyte (H₂O₂), prepare a solution of PCL-2 and uncaged D-cysteine.

  • Administer the probes via intraperitoneal (i.p.) injection. The exact dosage should be optimized for the specific animal model and probe formulation, but a starting point could be in the range of 10-50 mg/kg for each probe.

3. Bioluminescence Imaging:

  • Place the anesthetized mouse in a light-tight imaging chamber of an in vivo imaging system (e.g., IVIS Spectrum).

  • Acquire bioluminescent images at various time points post-injection to determine the peak signal. A typical kinetic study might involve imaging every 2-5 minutes for up to an hour.

  • Use an open filter for initial imaging, and appropriate emission filters if spectral unmixing is required.

  • Exposure times will vary depending on the signal intensity but can range from 30 seconds to 5 minutes.

4. Data Analysis:

  • Use the imaging system's software to define regions of interest (ROIs) over the areas of expected signal.

  • Quantify the bioluminescent signal as total flux (photons/second) or radiance (photons/second/cm²/steradian).

  • Plot the signal intensity over time to determine the time to peak emission for subsequent experiments.

Experimental Workflow

experimental_workflow_bioluminescence In Vivo Bioluminescence Imaging Workflow AnimalPrep 1. Animal Preparation - Select appropriate mouse model - Anesthetize with isoflurane ProbeAdmin 2. Probe Administration - Prepare sterile PCL-2 and IETDC solutions - Intraperitoneal injection AnimalPrep->ProbeAdmin Imaging 3. Bioluminescence Imaging - Place mouse in IVIS chamber - Acquire images over time (kinetic scan) ProbeAdmin->Imaging DataAnalysis 4. Data Analysis - Define Regions of Interest (ROIs) - Quantify signal (total flux/radiance) Imaging->DataAnalysis Interpretation 5. Interpretation - Correlate signal with biological process - Compare between experimental groups DataAnalysis->Interpretation probe_design Design Logic of CBT-Based Probes cluster_biolum Bioluminescent Probes cluster_fluor Fluorescent Probes CBT This compound (CBT) Core SplitLuciferin Split Luciferin Component CBT->SplitLuciferin Fluorophore Fluorophore/Recognition Moiety CBT->Fluorophore CagedCBT Caged CBT Derivative SplitLuciferin->CagedCBT CagedCys Caged D-Cysteine Derivative SplitLuciferin->CagedCys Bioluminescence_Outcome Bioluminescence_Outcome CagedCBT->Bioluminescence_Outcome Analyte 1 triggers release CagedCys->Bioluminescence_Outcome Analyte 2 triggers release TurnOn "Turn-On" Probes Fluorophore->TurnOn Ratiometric Ratiometric Probes Fluorophore->Ratiometric Fluorescence_Outcome Fluorescence_Outcome TurnOn->Fluorescence_Outcome Analyte interaction increases fluorescence Ratiometric->Fluorescence_Outcome Analyte interaction shifts emission wavelength

References

Application Notes and Protocols: Synthesis of Polymeric Nanostructures Using 6-Cyanobenzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polymeric nanostructures utilizing 6-cyanobenzothiazole (CBT) and its derivatives. The unique reactivity of the 2-cyanobenzothiazole moiety, particularly its "click" reaction with 1,2-aminothiols like cysteine, allows for the controlled self-assembly of polymers into sophisticated nanostructures for various biomedical applications, including drug delivery and molecular imaging.

Introduction

This compound and its derivatives, such as 6-amino-2-cyanobenzothiazole (ACBT), are versatile building blocks in the construction of functional polymeric materials. The key to their utility lies in the bioorthogonal condensation reaction between the cyano group of CBT and the N-terminal cysteine (Cys) residue of peptides or other molecules containing a 1,2-aminothiol group. This reaction is highly specific and can proceed under physiological conditions, making it an ideal tool for in-situ self-assembly of polymeric nanostructures.[1][2][3][4]

The resulting polymeric nanostructures can be designed to be responsive to specific biological triggers, such as pH changes or the presence of certain enzymes, leading to controlled drug release or activation of imaging agents at the target site.[2][3]

Synthesis of 6-Amino-2-Cyanobenzothiazole (ACBT)

A scalable and economical synthesis of the key building block, 6-amino-2-cyanobenzothiazole (ACBT), is crucial for the development of CBT-based polymeric nanostructures. The following protocol is based on a DABCO-catalyzed cyanation reaction.[1][5]

Experimental Protocol: Synthesis of 6-Amino-2-Cyanobenzothiazole (ACBT)

Materials:

  • 2-Chloro-1,3-benzothiazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Nitrate (KNO₃)

  • Sodium Cyanide (NaCN)

  • 1,4-diazabicyclo[2.2.2]octane (DABCO)

  • Acetonitrile (MeCN)

  • Deionized Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Sodium Sulfate (Na₂SO₄)

  • Iron powder

  • Acetic acid

  • Chloroform (CHCl₃)

  • Silica gel

Procedure:

Step 1: Nitration of 2-Chloro-1,3-benzothiazole

  • In a round-bottomed flask cooled in an ice bath, add 60 mL of concentrated H₂SO₄.

  • Portion-wise, add 10.0 g of 2-chloro-1,3-benzothiazole to the sulfuric acid with stirring.

  • Slowly add 6.56 g of potassium nitrate to the mixture, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes, and then continue stirring at room temperature for 18 hours.

  • Pour the reaction mixture onto ice.

  • Collect the resulting precipitate by filtration and wash with cold water until the filtrate is acid-free.

  • Dry the solid under reduced pressure to obtain 2-chloro-6-nitro-1,3-benzothiazole.

Step 2: Cyanation of 2-Chloro-6-nitro-1,3-benzothiazole

  • Dissolve 10.0 g of 2-chloro-6-nitro-1,3-benzothiazole and 748 mg of DABCO in 1000 mL of MeCN in a suitable reaction vessel.

  • In a separate beaker, dissolve 2.40 g of NaCN in 100 mL of H₂O.

  • Slowly add the NaCN solution to the stirred solution of the benzothiazole derivative.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the excess cyanide by adding 30 mL of a 0.3 M aqueous FeCl₃ solution.

  • Dilute the reaction mixture with 470 mL of H₂O and extract with EtOAc (3 x 400 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over Na₂SO₄, filter, and concentrate in vacuo to yield 6-nitro-1,3-benzothiazole-2-carbonitrile as a yellow solid.

Step 3: Reduction of the Nitro Group

  • Suspend 5.00 g of 6-nitro-1,3-benzothiazole-2-carbonitrile in 500 mL of acetic acid.

  • Add 68.05 g of iron powder to the suspension.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Dilute the mixture with 1 L of water and remove unreacted iron by filtration through celite.

  • Extract the aqueous solution with EtOAc (4 x 500 mL).

  • Combine the organic layers, wash with brine (2 x 300 mL), and dry over Na₂SO₄.

  • Concentrate the solution in vacuo and purify the crude product by flash chromatography on a short plug of silica gel, eluting with CHCl₃ to obtain 6-amino-1,3-benzothiazole-2-carbonitrile (ACBT).

Synthesis of CBT-Functionalized Polymers and Nanoparticle Formulation

The following are generalized protocols for the synthesis of a CBT-functionalized polymer and its subsequent formulation into nanoparticles. These may require optimization based on the specific polymer backbone and desired nanoparticle characteristics.

Protocol 1: Synthesis of a CBT-Functionalized Polymer via Amide Coupling

This protocol describes the conjugation of ACBT to a polymer with carboxylic acid side groups (e.g., poly(acrylic acid) or a copolymer containing acrylic acid).

Materials:

  • Polymer with carboxylic acid side groups

  • 6-Amino-2-cyanobenzothiazole (ACBT)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dialysis tubing (appropriate MWCO)

Procedure:

  • Dissolve the carboxylic acid-containing polymer in anhydrous DMF.

  • Add EDC (1.5 eq to carboxyl groups) and NHS (1.5 eq to carboxyl groups) to the polymer solution and stir for 30 minutes at room temperature to activate the carboxyl groups.

  • Dissolve ACBT (1.2 eq to carboxyl groups) in anhydrous DMF and add it to the reaction mixture.

  • Allow the reaction to proceed for 24-48 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Quench the reaction by adding a small amount of water.

  • Purify the polymer conjugate by dialysis against a large volume of deionized water for 2-3 days, with frequent water changes.

  • Lyophilize the purified solution to obtain the CBT-functionalized polymer.

Protocol 2: Formulation of Polymeric Nanostructures by Nanoprecipitation

This method is suitable for forming nanoparticles from pre-formed amphiphilic or hydrophobic CBT-functionalized polymers.

Materials:

  • CBT-functionalized polymer

  • A water-miscible organic solvent (e.g., acetone, acetonitrile, THF, or DMSO)

  • Deionized water or buffer solution (e.g., PBS)

  • (Optional) Surfactant/stabilizer (e.g., Pluronic® F68, PVA)

Procedure:

  • Dissolve the CBT-functionalized polymer in a suitable water-miscible organic solvent to prepare the organic phase.

  • Prepare the aqueous phase, which may contain a stabilizer to prevent nanoparticle aggregation.

  • Under moderate stirring, add the organic phase dropwise to the aqueous phase.

  • The rapid diffusion of the organic solvent into the aqueous phase will cause the polymer to precipitate, forming nanoparticles.

  • Allow the mixture to stir at room temperature for several hours to evaporate the organic solvent.

  • The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove the remaining organic solvent and any un-encapsulated material.

Characterization of Polymeric Nanostructures

The synthesized polymeric nanostructures should be thoroughly characterized to determine their physicochemical properties.

ParameterCharacterization Technique(s)Typical Information Obtained
Size and Size Distribution Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)Hydrodynamic diameter, polydispersity index (PDI), particle morphology
Surface Morphology Atomic Force Microscopy (AFM), SEM, TEM3D topography, surface roughness, particle shape
Surface Charge Zeta Potential MeasurementSurface potential, indicator of colloidal stability
Chemical Composition Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR)Confirmation of polymer functionalization and structure
Drug Loading and Encapsulation Efficiency UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC)Quantification of encapsulated therapeutic agent

Mechanism of Self-Assembly: The CBT-Cys Click Reaction

The formation of higher-order nanostructures from CBT-functionalized polymers is often triggered by the specific and rapid condensation reaction with molecules bearing a 1,2-aminothiol group, such as an N-terminal cysteine residue on a peptide.

CBT_Cys_Reaction CBT_Polymer CBT-Functionalized Polymer Thioimidate Thioimidate Intermediate CBT_Polymer->Thioimidate Nucleophilic attack by thiol Cysteine Cysteine-Containing Molecule Cysteine->Thioimidate Cyclization Intramolecular Cyclization Thioimidate->Cyclization Attack by amine Nanostructure Self-Assembled Polymeric Nanostructure Cyclization->Nanostructure Condensation & Self-Assembly

Caption: CBT-Cys click reaction workflow for nanostructure formation.

This bioorthogonal reaction proceeds through a two-step mechanism: nucleophilic attack of the thiol group on the cyano carbon to form a thioimidate intermediate, followed by an intramolecular cyclization of the amino group to form a stable thiazoline ring.[2] This reaction effectively crosslinks the polymer chains or induces a conformational change that drives self-assembly into nanoparticles, hydrogels, or other nanostructures.

Experimental Workflow for Triggered Self-Assembly

The CBT-Cys click reaction can be controlled by various triggers, allowing for the formation of nanostructures in response to specific environmental cues.

Triggered_Assembly cluster_stimuli Stimuli cluster_components Initial Components cluster_process Process cluster_output Output pH change pH change Activation Activation of Cysteine pH change->Activation Enzyme Enzyme Enzyme->Activation Redox potential Redox potential Redox potential->Activation CBT_Polymer CBT-Polymer Click_Reaction CBT-Cys Click Reaction CBT_Polymer->Click_Reaction Cys_Molecule Caged/Protected Cysteine Cys_Molecule->Activation Activation->Click_Reaction Nanostructure_Formation Nanostructure Self-Assembly Click_Reaction->Nanostructure_Formation

Caption: Workflow for stimuli-triggered nanostructure self-assembly.

This workflow illustrates how external or internal stimuli can de-protect or "uncage" a cysteine-containing molecule, initiating the CBT-Cys click reaction with a CBT-functionalized polymer and leading to the spontaneous formation of nanostructures. This approach is particularly promising for targeted drug delivery and diagnostic applications.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Cyanobenzothiazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-cyanobenzothiazoles, valuable building blocks in medicinal chemistry and molecular labeling. The featured method is a modern approach utilizing a palladium-catalyzed/copper-assisted C-H functionalization and intramolecular C-S bond formation. This methodology offers a significant improvement over classic methods like the Rosemund-von Braun and Sandmeyer reactions, which often involve highly toxic cyanides.

Overview

The synthesis of 2-cyanobenzothiazoles is achieved through a two-stage process. The first stage involves the preparation of N-arylcyanothioformamide precursors from commercially available anilines. The second, key stage is the cyclization of these precursors using a palladium and copper co-catalytic system. This reaction proceeds via a C-H functionalization/intramolecular C-S bond formation pathway.[1][2]

Experimental Workflow

The overall experimental workflow for the synthesis of 2-cyanobenzothiazoles is depicted below. It begins with the synthesis of the N-arylcyanothioformamide intermediate, followed by the palladium-catalyzed cyclization to yield the final product.

G aniline Substituted Aniline dithiazole Imino-1,2,3-dithiazole Intermediate aniline->dithiazole 1.1 equiv Appel Salt, 2.0 equiv Pyridine, r.t., 1h appel_salt Appel Salt (4,5-dichloro-1,2,3-dithiazolium chloride) appel_salt->dithiazole pyridine Pyridine pyridine->dithiazole dcm1 DCM (solvent) dcm1->dithiazole thioformamide N-Arylcyanothioformamide dithiazole->thioformamide 3.0 equiv DBU, r.t., 15 min dbu DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) dbu->thioformamide dcm2 DCM (solvent) dcm2->thioformamide thioformamide_input N-Arylcyanothioformamide thioformamide->thioformamide_input product 2-Cyanobenzothiazole thioformamide_input->product PdCl2, CuI, KI, DMSO/DMF, Air, 120 °C, 1-2h pdcl2 PdCl2 (catalyst) pdcl2->product cui CuI (co-catalyst) cui->product ki KI (additive) ki->product solvent DMSO/DMF (1:1) solvent->product

Caption: Experimental workflow for the two-stage synthesis of 2-cyanobenzothiazoles.

Detailed Experimental Protocols

Stage 1: General Procedure for the Synthesis of N-Arylcyanothioformamides

This two-step procedure is used to synthesize the N-arylcyanothioformamide precursors.[1]

  • Formation of Imino-1,2,3-dithiazole Intermediate:

    • To a solution of the substituted aniline (1.0 equiv) in dichloromethane (DCM), add pyridine (2.0 equiv).

    • To this stirred solution, add Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) (1.1 equiv).

    • Stir the reaction mixture at room temperature for 1 hour.

  • Formation of N-Arylcyanothioformamide:

    • To the solution containing the imino-1,2,3-dithiazole intermediate, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equiv).

    • Stir the reaction mixture at room temperature for 15 minutes.

    • The resulting N-arylcyanothioformamide can be purified by chromatography or used directly in the next step after an appropriate work-up.

Stage 2: General Procedure for the Palladium-Catalyzed Synthesis of 2-Cyanobenzothiazoles

This procedure describes the cyclization of N-arylcyanothioformamides to the desired 2-cyanobenzothiazoles.[1]

  • Reaction Setup:

    • In a reaction vessel, combine the N-arylcyanothioformamide (1.0 equiv), palladium(II) chloride (PdCl₂) (0.1 equiv), copper(I) iodide (CuI) (0.2 equiv), and potassium iodide (KI) (2.0 equiv).

    • Add a 1:1 (v/v) mixture of dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) as the solvent.

  • Reaction Conditions:

    • Heat the stirred reaction mixture to 120 °C in the presence of air.

    • Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times typically range from 1 to 2 hours.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure 2-cyanobenzothiazole.

Quantitative Data: Synthesis of Substituted 2-Cyanobenzothiazoles

The palladium-catalyzed cyclization has been successfully applied to a wide range of substituted N-arylcyanothioformamides, affording the corresponding 2-cyanobenzothiazoles in good to excellent yields. The following tables summarize the isolated yields for various mono- and di-substituted derivatives.

Table 1: Synthesis of Mono-substituted 2-Cyanobenzothiazoles [3]

EntrySubstituent on Aniline PrecursorProductPosition of Substituent on BenzothiazoleYield (%)
14-Methyl6-Methyl-2-cyanobenzothiazole670
24-Methoxy6-Methoxy-2-cyanobenzothiazole671
34-Bromo6-Bromo-2-cyanobenzothiazole654
44-Chloro6-Chloro-2-cyanobenzothiazole662
54-Cyano6-Cyano-2-cyanobenzothiazole641
64-Nitro6-Nitro-2-cyanobenzothiazole651
73-Ethylcarboxylate5-Ethylcarboxylate-2-cyanobenzothiazole575
83-Nitro5-Nitro-2-cyanobenzothiazole530
92-Ethylcarboxylate4-Ethylcarboxylate-2-cyanobenzothiazole457

Table 2: Synthesis of Di-substituted 2-Cyanobenzothiazoles [3]

EntrySubstituents on Aniline PrecursorProductPosition of Substituents on BenzothiazoleYield (%)
13,4-Dimethyl5,6-Dimethyl-2-cyanobenzothiazole5,696
23,4-Dimethoxy5,6-Dimethoxy-2-cyanobenzothiazole5,694
33-Bromo-4-methyl5-Bromo-6-methyl-2-cyanobenzothiazole5,671
43,4-Dichloro5,6-Dichloro-2-cyanobenzothiazole5,667
52,3-Dimethyl4,5-Dimethyl-2-cyanobenzothiazole4,567
62,4-Dimethyl4,6-Dimethyl-2-cyanobenzothiazole4,680

Proposed Reaction Mechanism

A plausible mechanism for the palladium-catalyzed C-H functionalization and intramolecular C-S bond formation is illustrated below. The catalytic cycle is thought to involve the coordination of the palladium catalyst to the sulfur atom of the N-arylcyanothioformamide, followed by an intramolecular C-H activation step to form a palladacycle intermediate. Subsequent reductive elimination yields the 2-cyanobenzothiazole product and regenerates the active palladium species. The copper co-catalyst is believed to facilitate the reoxidation of the palladium catalyst.

G reactant N-Arylcyanothioformamide intermediate1 Pd-S Coordinated Complex reactant->intermediate1 + Pd(II) pd_catalyst Pd(II) intermediate2 Palladacycle Intermediate (C-H Activation) intermediate1->intermediate2 Intramolecular C-H Activation product 2-Cyanobenzothiazole intermediate2->product Reductive Elimination pd0 Pd(0) intermediate2->pd0 - Pd(0) pd0->pd_catalyst Reoxidation (Cu(I)/Air) cu_cocatalyst Cu(I) / O2 (Air) cu_cocatalyst->pd_catalyst assists

Caption: Proposed catalytic cycle for the synthesis of 2-cyanobenzothiazoles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Amino-2-cyanobenzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of 6-Amino-2-cyanobenzothiazole (ACBT).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 6-Amino-2-cyanobenzothiazole, providing potential causes and solutions in a question-and-answer format.

Question 1: My reaction is very slow or incomplete, with a significant amount of starting material (6-amino-2-chlorobenzothiazole) remaining. What could be the cause?

Answer:

This is a common issue, particularly with traditional cyanation methods. Several factors could be contributing to a sluggish or incomplete reaction:

  • Poor Solubility of Cyanide Salt: Potassium cyanide (KCN) has poor solubility in some organic solvents like DMSO, which can limit its availability for the reaction.[1]

  • Insufficient Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

  • Moisture in the Reaction: Water can react with the cyanide source and affect the reaction efficiency.

  • Deactivated Substrate: The amino group at the 6-position is an electron-donating group, which can deactivate the 2-position towards nucleophilic substitution, making the reaction inherently slower.

Troubleshooting Steps:

  • Improve Cyanide Solubility:

    • If using KCN in DMAA, sonicate the KCN suspension before adding the substrate to ensure it is finely dispersed.[2]

    • Consider using a phase-transfer catalyst to improve the solubility and reactivity of the cyanide salt.

  • Optimize Reaction Temperature:

    • Gradually increase the reaction temperature. For the KCN/DMAA method, heating up to 110°C has been reported.[2]

    • Monitor for any potential side product formation at higher temperatures.

  • Ensure Anhydrous Conditions:

    • Use anhydrous solvents and dry glassware.

    • Run the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the introduction of atmospheric moisture.[2]

  • Consider an Alternative, More Reactive Method:

    • The DABCO-catalyzed cyanation of 2-chloro-6-nitrobenzothiazole followed by reduction of the nitro group is a more efficient and scalable alternative that proceeds at room temperature.[1]

Question 2: I am observing unexpected side products in my reaction mixture. How can I identify and minimize them?

Answer:

Side product formation can significantly reduce the yield and complicate the purification of ACBT. The nature of the side products depends on the reaction conditions and solvents used.

  • Hydrolysis: If water is present, the nitrile group of the product can be hydrolyzed to a carboxylic acid or amide. The starting material, 6-amino-2-chlorobenzothiazole, can also be hydrolyzed.

  • Solvent-Related Side Products: When using alcohol-based solvents (e.g., ethanol) in the DABCO-catalyzed method, ethanolysis of the starting material or the product can occur, leading to the formation of ethoxy-substituted benzothiazoles or intermediate imidates that hydrolyze.[1]

  • Polymerization/Decomposition: At excessively high temperatures or with prolonged reaction times, complex side reactions and decomposition can occur.

Troubleshooting Steps:

  • Characterize Side Products: Use analytical techniques like LC-MS and NMR to identify the structure of the major side products. This will provide clues about the undesired reaction pathway.

  • Strictly Anhydrous Conditions: To minimize hydrolysis, ensure all reagents and solvents are dry and the reaction is protected from moisture.

  • Solvent Selection (for DABCO-catalyzed method):

    • Avoid using alcohol-based solvents.

    • Acetonitrile with a small amount of water to dissolve the sodium cyanide has been shown to be an effective solvent system that minimizes side reactions.[1]

  • Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Avoid unnecessarily long reaction times or excessively high temperatures.

Question 3: My yield of 6-Amino-2-cyanobenzothiazole is consistently low. How can I improve it?

Answer:

Low yields are a frequent challenge in ACBT synthesis. The following strategies can help improve your yield:

  • Choice of Synthesis Route: The traditional KCN/DMSO method is known for variable and often low yields (typically 30-50%).[1] The DABCO-catalyzed route starting from 2-chloro-6-nitrobenzothiazole generally provides much higher and more consistent yields (around 90% for the cyanation step).[1]

  • Purity of Starting Materials: Ensure the purity of your starting materials, as impurities can interfere with the reaction.

  • Efficient Work-up and Purification: A significant amount of product can be lost during work-up and purification.

    • For the KCN/DMSO method, the removal of DMSO can be challenging and lead to product loss. An extensive extractive work-up is often required.[1]

    • For the DABCO-catalyzed method, quenching unreacted cyanide with an iron(III) chloride solution is a crucial safety and purification step.[1]

    • Purification by flash chromatography or filtration through a silica plug can help isolate the pure product with minimal loss.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to 6-Amino-2-cyanobenzothiazole?

A1: The two primary routes are:

  • Traditional Nucleophilic Substitution: This involves the reaction of 6-amino-2-chlorobenzothiazole with a cyanide salt (e.g., KCN) in a polar aprotic solvent like DMSO or DMAA at elevated temperatures.[1][2]

  • DABCO-Catalyzed Cyanation and Reduction: This more modern approach involves the cyanation of 2-chloro-6-nitrobenzothiazole using sodium cyanide (NaCN) and a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) at room temperature, followed by the reduction of the nitro group to an amine.[1]

Q2: Which synthesis method is recommended for scalability and higher yield?

A2: The DABCO-catalyzed method is highly recommended for scalability and consistently higher yields.[1] It avoids the use of large excesses of toxic KCN, proceeds at room temperature, and has a more straightforward work-up procedure compared to the traditional KCN/DMSO method.[1]

Q3: What are the safety precautions I should take when working with cyanide salts?

A3: Cyanide salts are highly toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Be aware of the procedures for quenching and disposal of cyanide waste. Quenching unreacted cyanide with an iron(III) chloride solution is a recommended safety measure.[1]

Q4: How can I purify the final 6-Amino-2-cyanobenzothiazole product?

A4: Purification methods depend on the scale and purity of the crude product. Common techniques include:

  • Flash Column Chromatography: This is effective for removing impurities and isolating the pure product.

  • Filtration through a Silica Plug: For relatively clean crude product, a simple filtration through a short plug of silica gel can be sufficient.[1]

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining pure crystalline ACBT.

Data Presentation

Table 1: Comparison of Synthesis Methods for 6-Amino-2-cyanobenzothiazole

ParameterTraditional KCN/DMAA MethodDABCO-Catalyzed Method
Starting Material 6-amino-2-chlorobenzothiazole2-chloro-6-nitrobenzothiazole
Cyanide Source Potassium Cyanide (KCN)Sodium Cyanide (NaCN)
Catalyst None1,4-diazabicyclo[2.2.2]octane (DABCO)
Solvent N,N-Dimethylacetamide (DMAA)Acetonitrile/Water
Temperature 110°CRoom Temperature
Reaction Time ~12 hours[2]Not specified, but generally faster
Reported Yield Variable, often moderate~90% (for cyanation step)[1]
Key Advantages Direct cyanation of the amino-substituted precursorHigh yield, scalable, milder conditions, easier workup
Key Disadvantages High temperature, potential for incomplete reaction, difficult workupRequires a subsequent reduction step

Experimental Protocols

Protocol 1: Synthesis of 6-Amino-2-cyanobenzothiazole via KCN/DMAA Method

Adapted from the procedure described by Szalay, D., et al. (2018).[2]

  • Preparation of KCN Suspension: In a round-bottom flask, suspend potassium cyanide (KCN, 2.5 equivalents) in anhydrous N,N-Dimethylacetamide (DMAA). Sonicate the suspension for approximately 15 minutes to ensure fine dispersion.

  • Reaction Setup: Heat the KCN suspension to 98-100°C in an oil bath under an argon atmosphere.

  • Addition of Substrate: Dissolve 6-amino-2-chlorobenzothiazole (1 equivalent) in a minimal amount of anhydrous DMAA. Add this solution dropwise to the heated KCN suspension over a period of about 50 minutes.

  • Reaction: After the addition is complete, increase the temperature of the oil bath to 110°C and stir the reaction mixture continuously under argon for 12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting material. Note that incomplete conversion has been reported with this method.[2]

  • Work-up and Purification: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Economical and Scalable Synthesis of 2-Cyano-6-nitrobenzothiazole (Precursor to ACBT) via DABCO-Catalyzed Method

Adapted from the procedure described by Hauser, J. R., et al. (2016).[1]

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-6-nitrobenzothiazole (1 equivalent) and 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.15 equivalents) in acetonitrile.

  • Addition of Cyanide: In a separate container, dissolve sodium cyanide (NaCN, 1.05 equivalents) in a minimal amount of water. Add the aqueous NaCN solution to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction for full conversion of the starting material by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully add an aqueous solution of iron(III) chloride to quench any unreacted cyanide.

  • Work-up and Purification: Perform an extractive work-up with a suitable organic solvent. Isolate the pure 2-cyano-6-nitrobenzothiazole by filtration through a silica plug or flash chromatography. The subsequent reduction of the nitro group to an amine can be achieved using standard methods (e.g., tin(II) chloride or catalytic hydrogenation) to yield 6-Amino-2-cyanobenzothiazole.

Visualizations

experimental_workflow_KCN_DMAA cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification KCN_DMAA Suspend KCN in DMAA Sonication Sonicate Suspension KCN_DMAA->Sonication Heating Heat to 98-100°C (Argon Atmosphere) Sonication->Heating Addition Dropwise Addition Heating->Addition Substrate_Prep Dissolve 6-amino-2-chlorobenzothiazole in DMAA Substrate_Prep->Addition Reaction_Step Heat to 110°C Stir for 12h Addition->Reaction_Step Quench Pour into Water Reaction_Step->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying Dry and Concentrate Extraction->Drying Purification Flash Chromatography Drying->Purification Final_Product Final_Product Purification->Final_Product 6-Amino-2-cyanobenzothiazole

Caption: Experimental workflow for the synthesis of 6-Amino-2-cyanobenzothiazole using the KCN/DMAA method.

experimental_workflow_DABCO cluster_reaction Cyanation Reaction cluster_workup Work-up & Purification cluster_reduction Reduction Reactants Dissolve 2-chloro-6-nitrobenzothiazole and DABCO in Acetonitrile Reaction_Mix Combine Reactant Solutions Reactants->Reaction_Mix NaCN_Prep Dissolve NaCN in Water NaCN_Prep->Reaction_Mix Stirring Stir at Room Temperature Reaction_Mix->Stirring Quench Quench with FeCl3 Solution Stirring->Quench Extraction Extractive Work-up Quench->Extraction Purification Purify (Silica Plug/Chromatography) Extraction->Purification Intermediate Intermediate Purification->Intermediate 2-Cyano-6-nitrobenzothiazole Reduction_Step Reduce Nitro Group Final_Product Final_Product Reduction_Step->Final_Product 6-Amino-2-cyanobenzothiazole Intermediate->Reduction_Step

Caption: Experimental workflow for the DABCO-catalyzed synthesis of 6-Amino-2-cyanobenzothiazole.

troubleshooting_low_yield Start Low Yield of ACBT Cause1 Incomplete Reaction? Start->Cause1 Cause2 Side Product Formation? Start->Cause2 Cause3 Loss during Work-up? Start->Cause3 Sol1a Increase Temperature Cause1->Sol1a Yes Sol1b Improve Cyanide Solubility (Sonication/Phase Transfer Catalyst) Cause1->Sol1b Yes Sol1c Switch to DABCO Method Cause1->Sol1c Yes Sol2a Ensure Anhydrous Conditions Cause2->Sol2a Yes Sol2b Optimize Solvent (Avoid Alcohols in DABCO method) Cause2->Sol2b Yes Sol2c Optimize Reaction Time Cause2->Sol2c Yes Sol3a Optimize Extraction Protocol Cause3->Sol3a Yes Sol3b Careful Purification (Flash Chromatography) Cause3->Sol3b Yes

Caption: Troubleshooting logic for low yield in 6-Amino-2-cyanobenzothiazole synthesis.

References

Technical Support Center: Purification of Crude 6-Cyanobenzothiazole by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 6-Cyanobenzothiazole via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind purifying this compound by recrystallization?

A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. In this process, the crude this compound is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals. The impurities, which are either more soluble or less soluble than this compound in the chosen solvent, remain in the solution (mother liquor) or are removed by hot filtration, respectively.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: An ideal solvent for recrystallizing this compound should exhibit the following characteristics:

  • High solubility for this compound at elevated temperatures.

  • Low solubility for this compound at room temperature or below.

  • The impurities present in the crude material should either be very soluble or insoluble in the solvent at all temperatures.

  • The solvent should be chemically inert towards this compound.

  • It should have a relatively low boiling point for easy removal from the purified crystals.

  • Commonly effective solvents for benzothiazole derivatives include ethanol and acetonitrile.

Q3: What are the potential sources of impurities in crude this compound?

A3: Impurities in crude this compound typically originate from the synthetic route used. Common impurities may include:

  • Unreacted starting materials: Such as 2-aminothiophenol derivatives or substituted anilines.

  • Reagents from the cyanation step: Including residual cyanide salts.

  • Byproducts of side reactions: For instance, if ethanol is used as a solvent in the synthesis, ethanolysis byproducts may form.

  • Precursors: Such as 2-chloro-6-nitrobenzothiazole, if the synthesis involves a nitration followed by cyanation and reduction.

Q4: How can I assess the purity of the recrystallized this compound?

A4: The purity of the final product can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point range.

  • Chromatography: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can separate and quantify impurities.

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy can confirm the chemical structure and identify the presence of impurities.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the recrystallization of crude this compound. The optimal solvent and volumes may vary depending on the nature and amount of impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol or Acetonitrile)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: Based on preliminary tests or literature, select a suitable solvent. For a related compound, 2-chloro-6-nitro-1,3-benzothiazole, recrystallization from ethanol or acetonitrile has been shown to be effective.[1][2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Gently heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Data Presentation

SolventBoiling Point (°C)Qualitative Solubility of this compound (Predicted)Recrystallization Suitability for a Related Compound (2-chloro-6-nitro-1,3-benzothiazole)
Ethanol78Sparingly soluble at RT, soluble when hotGood; ~42.5 mL per gram yielded 82% recovery.[1][2]
Acetonitrile82Sparingly soluble at RT, soluble when hotGood; ~10 mL per gram yielded 73% recovery.[1][2]
Isopropanol82Likely sparingly soluble at RT, soluble when hotPotentially suitable, requires testing.
Ethyl Acetate77Moderately soluble at RTMay not be ideal due to higher solubility at room temperature, leading to lower yield.
Toluene111Likely sparingly soluble at RT, soluble when hotPotentially suitable, but higher boiling point may be less convenient.
Water100InsolubleUnsuitable as a single solvent.

Note: "RT" refers to room temperature. The suitability of these solvents for this compound should be confirmed experimentally.

Troubleshooting Guide

Issue 1: this compound fails to crystallize upon cooling.

Possible Cause Troubleshooting Step
Too much solvent was added. Gently heat the solution to evaporate some of the solvent and re-cool.
The solution is supersaturated. 1. Scratch the inside of the flask with a glass stirring rod at the meniscus. 2. Add a seed crystal of pure this compound.
The concentration of impurities is too high, inhibiting crystallization. Remove the solvent under reduced pressure and attempt to purify the crude material by another method, such as column chromatography, before re-attempting recrystallization.

Issue 2: The product "oils out" instead of forming crystals.

Possible Cause Troubleshooting Step
The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. Re-heat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvating power and encourage crystallization.
The rate of cooling is too rapid. Re-heat the solution to re-dissolve the oil and allow it to cool more slowly. Insulating the flask can help.
High concentration of impurities depressing the melting point. Purify the crude material by column chromatography to remove a significant portion of the impurities before recrystallization.

Issue 3: The recrystallized product has a low melting point and appears discolored.

Possible Cause Troubleshooting Step
Incomplete removal of colored impurities. Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the product.
Co-precipitation of soluble impurities. Ensure the cooling process is slow to allow for selective crystallization. A second recrystallization may be necessary.
Inadequate washing of the crystals. Ensure the crystals are washed with a sufficient amount of ice-cold solvent during vacuum filtration to remove the mother liquor containing dissolved impurities.

Issue 4: The recovery yield of pure this compound is low.

Possible Cause Troubleshooting Step
Too much solvent was used. Concentrate the mother liquor and cool it again to recover a second crop of crystals. Note that the second crop may be less pure.
Premature crystallization during hot filtration. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly. Adding a small excess of hot solvent before filtration can help, but this will need to be evaporated before cooling.
The compound has significant solubility in the cold solvent. Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to minimize the amount of product remaining in the solution.

Visualizations

experimental_workflow start Start: Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter_q Insoluble Impurities Present? dissolve->hot_filter_q hot_filter Hot Gravity Filtration hot_filter_q->hot_filter Yes cool Slowly Cool to Room Temperature hot_filter_q->cool No hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration to Collect Crystals ice_bath->vacuum_filter wash Wash with Ice-Cold Solvent vacuum_filter->wash dry Dry Purified Crystals wash->dry end End: Pure this compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_logic issue Recrystallization Problem no_crystals No Crystals Form issue->no_crystals oiling_out Product Oils Out issue->oiling_out low_purity Low Purity / Discoloration issue->low_purity low_yield Low Yield issue->low_yield cause1 Too Much Solvent / Supersaturation no_crystals->cause1 cause2 Rapid Cooling / High Impurity Concentration oiling_out->cause2 cause3 Colored Impurities / Co-precipitation low_purity->cause3 cause4 Premature Crystallization / High Solubility in Cold Solvent low_yield->cause4 solution1 Concentrate Solution / Scratch Flask / Seed cause1->solution1 solution2 Reheat & Cool Slowly / Use Co-solvent cause2->solution2 solution3 Use Activated Charcoal / Re-recrystallize cause3->solution3 solution4 Pre-heat Funnel / Cool Thoroughly cause4->solution4

Caption: Troubleshooting logic for common recrystallization issues.

References

Challenges in the scalability of 6-Amino-2-cyanobenzothiazole production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scalable synthesis of 6-Amino-2-cyanobenzothiazole (ACBT).

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 6-Amino-2-cyanobenzothiazole, particularly when scaling up the reaction.

Issue 1: Low and Variable Yields in Traditional Cyanation

Question: We are attempting to synthesize 6-Amino-2-cyanobenzothiazole via the traditional route using 6-amino-2-chlorobenzothiazole and potassium cyanide (KCN) in DMSO, but our yields are consistently low and variable (30-50%). What could be the cause?

Answer:

The traditional cyanation method is known to be problematic for scalability. Several factors contribute to the low and inconsistent yields you are experiencing:

  • Poor Solubility of KCN: Potassium cyanide has poor solubility in DMSO, which can lead to a sluggish and incomplete reaction.[1]

  • Difficult Work-up: DMSO is difficult to remove completely during the extractive work-up. Persistent traces of DMSO can interfere with the purification process, leading to product loss.[1]

  • Safety Concerns: Working with potassium cyanide, a highly toxic reagent, in DMSO requires extensive safety precautions, as DMSO can enhance skin penetration. This can make handling at larger scales challenging.[1]

Recommendation:

For a more reliable and scalable synthesis, consider switching to an alternative, more economical route. A recommended approach involves the DABCO-catalyzed cyanation of 2-chloro-6-nitrobenzothiazole, followed by the reduction of the nitro group.[1][2] This method avoids many of the issues associated with the traditional approach.

Issue 2: Problems with the Nitro Group Reduction

Question: We are synthesizing 6-Amino-2-cyanobenzothiazole from 2-cyano-6-nitrobenzothiazole, but the reduction of the nitro group is proving to be inefficient. Which reducing agent is most effective for this step at a larger scale?

Answer:

While several reducing agents can be used for the reduction of an aromatic nitro group, for a more practical and scalable process, the use of iron powder in acetic acid is recommended.[1] This method has been found to be more efficient than using zinc powder with ammonium chloride.[1] Another successful system for this reduction involves using iron powder with ammonium chloride in a mixture of ethyl acetate and water.[3]

Issue 3: Challenges in Product Purification

Question: We are struggling with the purification of 6-Amino-2-cyanobenzothiazole, especially at a larger scale. What are the best practices for obtaining a pure product?

Answer:

Purification of 6-Amino-2-cyanobenzothiazole can be challenging, particularly when residual solvents like DMSO are present from the reaction. Here are some recommendations:

  • Solvent Choice: If you are using the DABCO-catalyzed cyanation, consider using a solvent mixture like acetonitrile (MeCN) and water instead of DMSO/water. This can simplify the work-up and reduce safety concerns.[1]

  • Quenching: After the cyanation reaction, any unreacted cyanide should be safely quenched. The addition of an iron(III) chloride solution is an effective way to achieve this.[1]

  • Extraction and Filtration: A thorough extractive work-up is crucial. Following extraction, filtering the product through a short plug of silica can help remove impurities before final purification steps.[1]

  • Recrystallization: For obtaining a highly pure sample for analytical purposes, such as melting point determination, recrystallization from a suitable solvent like methanol is recommended.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up the production of 6-Amino-2-cyanobenzothiazole?

A1: The primary challenges in the large-scale production of 6-Amino-2-cyanobenzothiazole are associated with the traditional synthetic route, which often results in low yields, purification difficulties, and safety concerns.[1][4] A more scalable and economical synthesis has been developed to address these issues.[1][2]

Q2: Why is the DABCO-catalyzed cyanation a better alternative for large-scale synthesis?

A2: The 1,4-diazabicyclo[2.2.2]octane (DABCO)-catalyzed cyanation of 2-chloro-6-nitrobenzothiazole offers several advantages for scalability:[1][2]

  • It proceeds under milder conditions (room temperature).

  • It avoids the use of the more electron-rich and less reactive 6-amino-2-chlorobenzothiazole as a starting material.[1]

  • It allows for the use of alternative solvent systems that are easier to handle and remove than DMSO.[1]

  • It provides higher and more consistent yields.

Q3: What is the role of 6-Amino-2-cyanobenzothiazole in research and drug development?

A3: 6-Amino-2-cyanobenzothiazole is a versatile building block with several important applications:[2][5]

  • It is a key intermediate in the synthesis of luciferin derivatives used in bioluminescent imaging.[4][5]

  • The amino group provides a handle for straightforward derivatization, making it useful for creating bioorthogonal ligation handles.[2][5]

  • Its reaction with D-cysteine is a critical step in forming the luciferin backbone, which is invaluable for developing bioluminescent assays for high-throughput screening and in vivo imaging.[4]

Q4: Are there any challenges in the further functionalization of 6-Amino-2-cyanobenzothiazole?

A4: Yes, the low nucleophilicity of the amino group in 6-Amino-2-cyanobenzothiazole can make subsequent protection or coupling reactions challenging, potentially resulting in low yields.[3] This requires careful selection of reaction conditions and reagents for downstream applications.

Experimental Protocols

Protocol 1: DABCO-Catalyzed Cyanation of 2-Chloro-6-nitrobenzothiazole

This protocol is adapted from a scalable synthesis of 6-Amino-2-cyanobenzothiazole.[1]

Materials:

  • 2-chloro-6-nitrobenzothiazole

  • 1,4-diazabicyclo[2.2.2]octane (DABCO)

  • Sodium cyanide (NaCN)

  • Acetonitrile (MeCN)

  • Water

  • Iron(III) chloride solution

Procedure:

  • In a suitable reaction vessel, dissolve 2-chloro-6-nitrobenzothiazole in a 10:1 mixture of MeCN/water.

  • Add DABCO (15 mol %) to the solution.

  • Add sodium cyanide (1.05 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor the conversion of the starting material by LC-ESIMS.

  • Once the reaction is complete, quench any unreacted cyanide by adding an iron(III) chloride solution.

  • Perform an extractive work-up to isolate the crude 2-cyano-6-nitrobenzothiazole.

  • Purify the product by filtration through a short silica plug.

Protocol 2: Reduction of 2-Cyano-6-nitrobenzothiazole

This protocol describes the reduction of the nitro group to an amino group.[1]

Materials:

  • 2-cyano-6-nitrobenzothiazole

  • Iron powder

  • Acetic acid

Procedure:

  • Suspend 2-cyano-6-nitrobenzothiazole in acetic acid.

  • Add iron powder to the suspension.

  • Stir the reaction mixture. The progress of the reduction can be monitored by TLC or LC-MS.

  • Upon completion, work up the reaction to isolate the crude 6-Amino-2-cyanobenzothiazole.

  • The crude product can be further purified by recrystallization from methanol.

Quantitative Data

Table 1: Effect of Solvent on DABCO-Catalyzed Cyanation of 2-Chloro-6-nitrobenzothiazole
EntrySolvent(s)Conversion of Starting Material (%)Yield of 2-Cyano-6-nitrobenzothiazole (%)
1DMSO/H₂O (1:1)10090
2EtOH100Not Determined
3MeCN/H₂O (10:1)10075

Data adapted from a study on the scalable synthesis of 6-Amino-2-cyanobenzothiazole.[1]

Visualizations

Synthetic Pathways

G cluster_0 Traditional Synthesis Route cluster_1 Scalable Synthesis Route A 6-Amino-2-chlorobenzothiazole B 6-Amino-2-cyanobenzothiazole A->B KCN, DMSO (Low, variable yield) C 2-Chloro-6-nitrobenzothiazole D 2-Cyano-6-nitrobenzothiazole C->D NaCN, DABCO (High yield) E 6-Amino-2-cyanobenzothiazole D->E Fe, Acetic Acid G Start Low Yield or Purity Issue Q1 Which synthesis route are you using? Start->Q1 A1_Trad Traditional (KCN/DMSO) Q1->A1_Trad Traditional A1_Scalable Scalable (DABCO-catalyzed) Q1->A1_Scalable Scalable Troubleshoot_Trad Consider switching to the scalable route. Known issues: low KCN solubility, difficult work-up. A1_Trad->Troubleshoot_Trad Q2_Scalable Which step is problematic? A1_Scalable->Q2_Scalable End Improved Yield and Purity Troubleshoot_Trad->End A2_Cyanation Cyanation Q2_Scalable->A2_Cyanation A2_Reduction Reduction Q2_Scalable->A2_Reduction A2_Purification Purification Q2_Scalable->A2_Purification Troubleshoot_Cyanation Optimize solvent system (e.g., MeCN/H₂O). Ensure complete reaction. A2_Cyanation->Troubleshoot_Cyanation Troubleshoot_Reduction Use Fe powder in acetic acid for better efficiency. A2_Reduction->Troubleshoot_Reduction Troubleshoot_Purification Ensure proper quenching of cyanide. Use silica plug filtration and recrystallization. A2_Purification->Troubleshoot_Purification Troubleshoot_Cyanation->End Troubleshoot_Reduction->End Troubleshoot_Purification->End

References

Technical Support Center: Overcoming Poor Aqueous Solubility of 6-Cyanobenzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of 6-Cyanobenzothiazole.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: this compound is a heterocyclic organic compound with a molecular structure that is largely non-polar.[1][2] Its aromatic benzothiazole ring and cyano group contribute to a hydrophobic nature, making it difficult to dissolve in polar solvents like water.[3] For a substance to dissolve, the energy released from the interaction between the solute (this compound) and the solvent (water) must be sufficient to overcome the forces holding the solute molecules together in their crystal lattice. Due to its limited ability to form favorable hydrogen bonds with water, this compound exhibits poor aqueous solubility.

Q2: What are the primary strategies for improving the solubility of this compound?

A2: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. The most common and effective strategies include:

  • Physical Modifications: These include particle size reduction (micronization, nanosuspension), and creating amorphous solid dispersions.[4][5]

  • Chemical Modifications: This involves pH adjustment or salt formation to ionize the compound, making it more water-soluble.[6][7]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that have a hydrophilic exterior.[8][9][10]

  • Use of Excipients: Employing cosolvents, surfactants, or creating lipid-based formulations.[3][6][11]

Q3: How do I choose the most suitable solubility enhancement technique for my experiment?

A3: The choice of method depends on several factors: the physicochemical properties of this compound, the required concentration for your assay, the downstream application (e.g., in vitro assay vs. in vivo studies), and potential interference of the solubilizing excipients with your experimental model. A logical workflow can help guide your decision.

G cluster_0 Solubility Enhancement Decision Workflow start Poorly Soluble this compound ph_check Is the compound ionizable? (Weakly acidic or basic) start->ph_check ph_method pH Adjustment ph_check->ph_method Yes cosolvent_check Is a small volume of organic solvent acceptable? ph_check->cosolvent_check No advanced_methods Advanced Methods ph_method->advanced_methods cosolvent_method Cosolvency cosolvent_check->cosolvent_method Yes complex_check Are excipient interactions a concern? cosolvent_check->complex_check No cosolvent_method->advanced_methods complex_method Cyclodextrin Complexation complex_check->complex_method No solid_disp_method Solid Dispersion complex_check->solid_disp_method Yes complex_method->advanced_methods solid_disp_method->advanced_methods nanosus_method Nanosuspension advanced_methods->nanosus_method G cluster_0 Solid Dispersion Workflow (Solvent Evaporation) A 1. Dissolve Drug & Carrier (e.g., 6-CBT and PVP K30) in a common volatile solvent (e.g., Ethanol) B 2. Mix thoroughly to ensure a homogeneous solution A->B C 3. Evaporate the solvent under reduced pressure (e.g., rotary evaporator) B->C D 4. A solid film/mass is formed on the flask wall C->D E 5. Further dry the solid mass (e.g., in a vacuum oven) to remove residual solvent D->E F 6. Pulverize the dried solid dispersion into a fine powder using a mortar and pestle E->F G 7. Sieve and store in a desiccator F->G G cluster_0 Cyclodextrin Inclusion Mechanism drug This compound (Hydrophobic Guest) complex Inclusion Complex Water-Soluble Entity drug:f0->complex:f0 cd Cyclodextrin (Host) Hydrophilic Exterior Hydrophobic Cavity cd:f2->complex:f0

References

Technical Support Center: DABCO-Catalyzed Cyanation and Related Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering low conversion rates and other issues in reactions where 1,4-Diazabicyclo[2.2.2]octane (DABCO) is employed as a catalyst in the presence of a cyano group. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Category 1: Knoevenagel Condensation with Cyano-Activated Methylene Compounds

Question 1: I am seeing very low conversion in my Knoevenagel condensation between an aldehyde and ethyl cyanoacetate using DABCO as the catalyst. What are the likely causes?

Answer: Low conversion in this reaction is a common issue that can often be traced back to a few key factors. The primary role of DABCO is to act as a base to deprotonate the active methylene compound (ethyl cyanoacetate), forming a nucleophilic enolate. The reaction's success hinges on the efficiency of this deprotonation and the subsequent nucleophilic attack on the aldehyde.

Here are the most common culprits for low conversion:

  • Catalyst Quality and Handling: DABCO is hygroscopic and can absorb atmospheric moisture. Water can interfere with the reaction by competing with the substrate for the catalyst and potentially hydrolyzing the product. Ensure your DABCO is dry and handled under an inert atmosphere if possible.

  • Solvent Purity: The presence of water or other protic impurities in your solvent can quench the enolate intermediate, stalling the reaction. Always use dry solvents.

  • Reaction Equilibrium: The Knoevenagel condensation is often a reversible reaction. To drive the reaction towards the product, consider removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus or by adding molecular sieves.

  • Substrate Reactivity: Sterically hindered aldehydes or electron-rich aldehydes can be less reactive. In these cases, increasing the reaction temperature or catalyst loading may be necessary.

Troubleshooting Summary for Knoevenagel Condensation

ParameterPotential IssueRecommended Action
Catalyst (DABCO) Hygroscopic; absorbed moisture.Dry DABCO under vacuum before use. Store and handle under an inert atmosphere.
Solvent Presence of water or protic impurities.Use freshly distilled or commercially available anhydrous solvents.
Reaction Conditions Reversible reaction; water byproduct inhibiting forward reaction.Add molecular sieves (3Å or 4Å) to the reaction mixture or use a Dean-Stark apparatus to remove water.[1][2][3]
Substrate Low reactivity of the aldehyde (steric or electronic).Increase reaction temperature, increase catalyst loading (from 10 mol% up to 30 mol%), or extend the reaction time.
Side Reactions Aldehyde self-condensation or polymerization.Add the aldehyde slowly to the reaction mixture containing DABCO and the active methylene compound.
Category 2: Strecker-Type and Cyanosilylation Reactions

Question 2: My cyanosilylation of an imine (a Strecker-type reaction) with TMSCN, catalyzed by DABCO, is giving a poor yield of the desired α-aminonitrile. What should I investigate?

Answer: In the cyanosilylation of imines, DABCO acts as a nucleophilic catalyst. It activates the trimethylsilyl cyanide (TMSCN), making the cyanide ion a more effective nucleophile for addition to the imine. Low yields in this reaction often point to issues with catalyst activity, substrate stability, or the cyanide source itself.

Consider the following troubleshooting steps:

  • DABCO Purity: As with other reactions, the purity of DABCO is critical. Ensure it is free from moisture.

  • TMSCN Quality: Trimethylsilyl cyanide is sensitive to moisture and can decompose. Use a freshly opened bottle or distill it before use. Decomposition can lead to the formation of HCN gas and hexamethyldisiloxane, reducing the amount of active cyanide source.

  • Imine Stability: Imines can be unstable and prone to hydrolysis, especially if there is moisture in the reaction. It is often best to form the imine in situ or use it immediately after preparation.

  • Reaction Temperature: These reactions are often run at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions. If the conversion is low at these temperatures, a modest increase may be beneficial, but monitor for product decomposition.

Troubleshooting Summary for Strecker-Type/Cyanosilylation Reactions

ParameterPotential IssueRecommended Action
Catalyst (DABCO) Inactive due to moisture.Use freshly dried DABCO.
Cyanide Source TMSCN has degraded due to moisture.Use a new bottle of TMSCN or distill the reagent before the reaction.
Substrate Imine is unstable or has hydrolyzed.Prepare the imine immediately before the cyanation step or consider an in situ formation protocol. Ensure all reagents and solvents are anhydrous.
Reaction Rate Slow reaction at low temperatures.Gradually increase the reaction temperature, for example, from 0 °C to room temperature, while monitoring the reaction progress by TLC or GC.
Work-up Product decomposition during purification.Use a mild work-up procedure. A non-aqueous work-up or rapid purification by column chromatography on silica gel may be necessary.

Experimental Protocols

General Protocol for a DABCO-Catalyzed Knoevenagel Condensation

This protocol provides a general methodology for the condensation of an aromatic aldehyde with ethyl cyanoacetate.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (1.0 mmol, 1.0 equiv), ethyl cyanoacetate (1.1 mmol, 1.1 equiv), and anhydrous toluene (10 mL).

  • Addition of Catalyst: Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 mmol, 10 mol%).

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours. For reactions sensitive to water, a Dean-Stark trap can be fitted to remove the water azeotropically.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with 1M HCl (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure α,β-unsaturated product.

Visualizations

reaction_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aldehyde, Ethyl Cyanoacetate, & Anhydrous Solvent catalyst Add DABCO reagents->catalyst 1.0 equiv / 1.1 equiv heat Heat to Reflux (e.g., 110°C) catalyst->heat monitor Monitor by TLC/GC heat->monitor cool Cool to RT monitor->cool extract Dilute & Wash cool->extract purify Dry & Purify extract->purify

Caption: General workflow for a DABCO-catalyzed Knoevenagel condensation.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_substrate Substrate Reactivity start Low Conversion Rate q_dabco Is DABCO dry? start->q_dabco a_dabco Dry DABCO under vacuum. Handle under inert gas. q_dabco->a_dabco No q_solvent Is the solvent anhydrous? q_dabco->q_solvent Yes end Re-run Experiment a_dabco->end a_solvent Use freshly distilled or commercial grade solvent. q_solvent->a_solvent No q_equilibrium Is water removal necessary? q_solvent->q_equilibrium Yes a_solvent->end a_equilibrium Add molecular sieves or use Dean-Stark. q_equilibrium->a_equilibrium Yes q_substrate Is the substrate sterically hindered or electron-rich? q_equilibrium->q_substrate No a_equilibrium->end a_substrate Increase temperature, catalyst loading, or reaction time. q_substrate->a_substrate Yes a_substrate->end

Caption: Troubleshooting decision tree for low conversion rates.

mechanism DABCO DABCO N(CH₂CH₂)₃N Enolate Enolate Intermediate NC-C⁻H-COOEt DABCO->Enolate Deprotonation DABCO_H DABCO-H⁺ ActiveMethylene Ethyl Cyanoacetate NC-CH₂-COOEt ActiveMethylene->Enolate Adduct Alkoxide Adduct R-CH(O⁻)-CH(CN)COOEt Enolate->Adduct Nucleophilic Attack Aldehyde Aldehyde R-CHO Aldehyde->Adduct Product Final Product R-CH=C(CN)COOEt Adduct->Product Elimination of H₂O Water H₂O

Caption: Simplified mechanism of the DABCO-catalyzed Knoevenagel reaction.

References

Storage and handling guidelines to prevent degradation of 6-Cyanobenzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of 6-Cyanobenzothiazole to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development. Please note that specific stability data for this compound is limited; therefore, some recommendations are based on general chemical principles and data for structurally related benzothiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it is recommended to store it in a cool, dark, and dry place. Based on data for similar benzothiazole derivatives, such as 6-Amino-2-cyanobenzothiazole and 6-Hydroxybenzothiazole-2-carbonitrile, a storage temperature of 2-8°C is advisable.[1] The container should be tightly sealed and preferably stored under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.

Q2: How should I store solutions of this compound?

A2: Solutions of this compound should be prepared fresh whenever possible. If storage is necessary, it is recommended to store them at -20°C in a tightly sealed vial, protected from light. The choice of solvent can impact stability; aprotic solvents like DMSO or DMF are generally suitable for dissolving benzothiazole derivatives.

Q3: What are the primary factors that can cause degradation of this compound?

A3: The main factors that can lead to the degradation of this compound are exposure to:

  • Moisture: The nitrile group can be susceptible to hydrolysis, especially in the presence of strong acids or bases.

  • Light: Many organic molecules, including heterocyclic compounds like benzothiazoles, can undergo photodegradation.

  • High Temperatures: Thermal decomposition can occur at elevated temperatures.

  • Strong Oxidizing Agents and Incompatible Chemicals: Contact with reactive chemicals can lead to degradation.

Q4: Are there any chemicals that are incompatible with this compound?

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound, potentially indicating degradation.

Observed Issue Potential Cause Recommended Action
Change in color of the solid compound (e.g., yellowing) Photodegradation or oxidation due to improper storage (exposure to light and/or air).Discard the discolored compound and use a fresh, properly stored batch. Ensure future storage is in a dark, airtight container, preferably under an inert atmosphere.
Inconsistent or unexpected experimental results Degradation of the compound in solid form or in solution. This could be due to hydrolysis of the nitrile group or other decomposition pathways.Prepare fresh solutions for each experiment. If using a previously opened bottle of solid compound, consider verifying its purity by an appropriate analytical method (e.g., NMR, LC-MS) before use.
Poor solubility in the intended solvent The compound may have degraded into less soluble byproducts.Confirm the purity of the compound. If the purity is confirmed, try a different recommended solvent or use sonication to aid dissolution.
Appearance of new peaks in analytical data (e.g., HPLC, NMR) This is a strong indicator of degradation. The new peaks could correspond to hydrolysis products (e.g., the corresponding carboxylic acid or amide) or other decomposition products.Cease use of the current batch. Review storage and handling procedures to identify the source of degradation. Acquire a new, high-purity batch of the compound.

Experimental Protocols

Detailed methodologies for key experiments to assess the stability of this compound are not available in the public domain. However, researchers can adapt standard protocols to evaluate the stability of their compound under specific experimental conditions. An example of a general approach to assess stability in a given solvent would be:

  • Preparation of Stock Solution: Dissolve a known concentration of this compound in the solvent of interest.

  • Initial Analysis: Immediately analyze the fresh solution using a suitable analytical technique (e.g., HPLC-UV, LC-MS) to establish a baseline (t=0) chromatogram and purity.

  • Storage under Test Conditions: Aliquot the solution into several vials and store them under the desired conditions (e.g., room temperature, 4°C, protected from light, exposed to light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14 days), analyze an aliquot from each storage condition.

  • Data Analysis: Compare the chromatograms from each time point to the t=0 baseline. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation.

Visualizing Degradation Prevention

The following diagram illustrates the key relationships in preventing the degradation of this compound.

G Logical Flow for Preventing this compound Degradation cluster_storage Storage Conditions cluster_handling Solution Handling cluster_factors Degradation Pathways A This compound (Pure Compound) B Proper Storage (Solid) A->B C Proper Handling (Solution) A->C E Degradation Factors D Stable Compound (Reliable Results) B->D B1 Cool (2-8°C) B2 Dark (Protect from Light) B3 Dry (Inert Atmosphere) C->D C1 Use Fresh Solutions C2 Store at -20°C (if necessary) C3 Avoid Incompatible Chemicals F Degraded Compound (Inaccurate Results) E->F E1 Moisture (Hydrolysis) E2 Light (Photodegradation) E3 Heat (Thermal Decomposition)

Caption: Key factors for maintaining the stability of this compound.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 6-Amino- vs. 6-Hydroxy-2-Cyanobenzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

Introduction

In the landscape of bioconjugation and bioluminescence research, 2-cyanobenzothiazole (CBT) derivatives serve as pivotal molecular scaffolds. Their reaction with 1,2-aminothiols, most notably D-cysteine, forms the backbone of luciferins, the substrates for luciferase enzymes, and provides a robust method for bioorthogonal labeling.[1] Among the functionalized CBTs, 6-amino-2-cyanobenzothiazole (ACBT) and 6-hydroxy-2-cyanobenzothiazole (HCBT) are of particular interest due to their prevalence in these applications. The substituent at the 6-position—an amino group in ACBT versus a hydroxyl group in HCBT—profoundly influences the electronic properties of the benzothiazole ring and, consequently, the reactivity of the 2-cyano group towards nucleophilic attack. This guide provides a detailed comparison of the reactivity of ACBT and HCBT, supported by experimental data, to aid researchers in the selection of the appropriate derivative for their specific applications.

Quantitative Comparison of Reactivity

The primary reaction of interest for both ACBT and HCBT is the condensation with cysteine to form a thiazoline ring, which is the core of the luciferin molecule. The reactivity of the 2-cyano group is the determining factor in the rate of this reaction. The electron-donating nature of both the 6-amino and 6-hydroxy substituents is known to decrease the electrophilicity of the cyano-carbon, thereby influencing the reaction kinetics.[2][3]

The following table summarizes the available second-order rate constants for the reaction of ACBT and HCBT with cysteine. It is important to note that reaction conditions, such as pH and the specific cysteine derivative used, can significantly impact the observed reaction rates.

CompoundReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
6-Amino-2-cyanobenzothiazole (ACBT) Cysteine26.8[2][4]
Cysteine9.19[2]
Cysteine17[5]
6-Hydroxy-2-cyanobenzothiazole (HCBT) L-Cysteine3.2[2]

Analysis of Reactivity Data:

The compiled data indicates that 6-amino-2-cyanobenzothiazole generally exhibits a higher reactivity towards cysteine compared to 6-hydroxy-2-cyanobenzothiazole. The reported rate constants for ACBT are consistently higher than the value reported for HCBT. This suggests that under similar conditions, the condensation reaction proceeds more rapidly with ACBT. The variation in the reported rate constants for ACBT likely stems from different experimental conditions, such as pH and buffer composition, which are known to influence the nucleophilicity of the thiol group in cysteine.[2]

The enhanced reactivity of ACBT can be attributed to the stronger electron-donating nature of the amino group compared to the hydroxyl group. This increased electron density on the benzothiazole ring system may influence the transition state of the reaction in a way that facilitates the nucleophilic attack by the cysteine thiol.

Experimental Protocols

The following is a generalized protocol for the condensation reaction of 6-substituted-2-cyanobenzothiazoles with D-cysteine, based on methodologies reported in the literature for the synthesis of luciferin derivatives.

Materials:

  • 6-Amino-2-cyanobenzothiazole (ACBT) or 6-Hydroxy-2-cyanobenzothiazole (HCBT)

  • D-Cysteine hydrochloride monohydrate

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • 5% (w/v) Sodium bicarbonate (NaHCO₃) aqueous solution

  • Argon or Nitrogen gas

  • pH meter

Procedure:

  • Dissolve the 6-substituted-2-cyanobenzothiazole (1 equivalent) in a mixture of methanol and tetrahydrofuran (e.g., a 7:4 v/v ratio).

  • In a separate flask, dissolve D-cysteine hydrochloride monohydrate (1.5 equivalents) in distilled water.

  • Under an inert atmosphere (argon or nitrogen), add the D-cysteine solution to the stirred solution of the 2-cyanobenzothiazole derivative at room temperature.

  • The initial pH of the reaction mixture will be acidic. Slowly add a 5% aqueous solution of sodium bicarbonate dropwise to the reaction mixture to raise the pH to a neutral range (pH 7.3-7.4). The cysteine will be released from its hydrochloride salt.

  • Monitor the pH of the reaction mixture continuously with a pH meter and maintain it in the neutral range by the controlled addition of the sodium bicarbonate solution.

  • Allow the reaction to proceed at room temperature with continuous stirring for approximately 1 hour or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, the product can be isolated and purified using standard techniques such as extraction and chromatography.

Visualizing the Reaction Pathway and Molecular Structures

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz (DOT language).

Caption: Reaction schemes for ACBT and HCBT with D-Cysteine.

G start Start: Prepare Reactant Solutions dissolve_cbt Dissolve 6-substituted-2-cyanobenzothiazole (ACBT or HCBT) in MeOH/THF start->dissolve_cbt dissolve_cys Dissolve D-Cysteine HCl·H₂O in distilled water start->dissolve_cys mix Mix Reactant Solutions under inert atmosphere dissolve_cbt->mix dissolve_cys->mix adjust_ph Adjust pH to 7.3-7.4 with 5% NaHCO₃ solution mix->adjust_ph react Stir at Room Temperature (approx. 1 hour) adjust_ph->react monitor Monitor Reaction Progress (TLC or LC-MS) react->monitor workup Product Isolation and Purification (Extraction, Chromatography) monitor->workup end_product Final Product: 6-Aminoluciferin or D-Luciferin workup->end_product

Caption: Experimental workflow for the synthesis of luciferin analogues.

G cluster_ACBT 6-Amino-2-cyanobenzothiazole (ACBT) cluster_HCBT 6-Hydroxy-2-cyanobenzothiazole (HCBT) reactivity_ACBT Higher Reactivity reason_ACBT Stronger electron-donating -NH₂ group reactivity_ACBT->reason_ACBT k_ACBT k₂ ≈ 9-27 M⁻¹s⁻¹ reactivity_ACBT->k_ACBT comparison vs. reactivity_HCBT Lower Reactivity reason_HCBT Weaker electron-donating -OH group reactivity_HCBT->reason_HCBT k_HCBT k₂ ≈ 3.2 M⁻¹s⁻¹ reactivity_HCBT->k_HCBT

References

Spectral Analysis of 6-Cyanobenzothiazole: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the structural features of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone analytical technique for elucidating molecular structures. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for 6-Cyanobenzothiazole, offering insights through comparison with the parent benzothiazole molecule and a derivative with a similarly electron-withdrawing substituent, 6-nitrobenzothiazole.

Comparative ¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of protons within a molecule. The electron-withdrawing nature of the cyano group at the 6-position in this compound is expected to deshield the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to unsubstituted benzothiazole. A similar, more pronounced effect is observed in 6-nitrobenzothiazole due to the strong electron-withdrawing character of the nitro group.

Compound H-2 H-4 H-5 H-7 Solvent
Benzothiazole~9.0 ppm (s)~8.1 ppm (d)~7.4 ppm (t)~7.5 ppm (t)CDCl₃
6-Nitrobenzothiazole~9.3 ppm (s)~8.4 ppm (d)~8.3 ppm (dd)~8.9 ppm (d)DMSO-d₆
This compound (Predicted) ~9.2 ppm (s) ~8.3 ppm (d) ~7.8 ppm (dd) ~8.5 ppm (d) CDCl₃/DMSO-d₆

Table 1. Comparison of ¹H NMR Chemical Shifts (δ, ppm) for Benzothiazole, 6-Nitrobenzothiazole, and Predicted Values for this compound. (s = singlet, d = doublet, t = triplet, dd = doublet of doublets).

Comparative ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms in a molecule. The carbon chemical shifts are also sensitive to the electronic effects of substituents. The cyano group at C-6 will influence the chemical shifts of the carbons in the benzene ring of the benzothiazole system. The quaternary carbon of the cyano group itself will appear in a characteristic downfield region.

Compound C-2 C-3a C-4 C-5 C-6 C-7 C-7a -CN Solvent
Benzothiazole~154~134~122~125~124~122~153-CDCl₃
6-Nitrobenzothiazole~157~132~123~120~145~120~156-DMSO-d₆
This compound (Predicted) ~155 ~133 ~124 ~128 ~112 ~127 ~154 ~118 CDCl₃/DMSO-d₆

Table 2. Comparison of ¹³C NMR Chemical Shifts (δ, ppm) for Benzothiazole, 6-Nitrobenzothiazole, and Predicted Values for this compound.

Experimental Protocol for NMR Analysis

The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for heterocyclic compounds such as this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

2. NMR Spectrometer and Parameters:

  • The spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • For ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Temperature: 298 K.

  • For ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse program (e.g., 'zgpg30').

    • Spectral Width: Approximately 240 ppm, centered around 120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 to 4096 scans, due to the lower natural abundance of the ¹³C isotope.

    • Temperature: 298 K.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the chemical structure of this compound and the expected correlations in its NMR spectra.

Caption: Molecular structure of this compound with atom numbering.

G Predicted ¹H-¹³C HMBC Correlations for this compound cluster_protons Protons (¹H) cluster_carbons Carbons (¹³C) H2 H-2 (~9.2 ppm) C3a C-3a (~133 ppm) H2->C3a C7a C-7a (~154 ppm) H2->C7a H4 H-4 (~8.3 ppm) H4->C3a C5 C-5 (~128 ppm) H4->C5 H4->C7a H5 H-5 (~7.8 ppm) C4 C-4 (~124 ppm) H5->C4 C6 C-6 (~112 ppm) H5->C6 C7 C-7 (~127 ppm) H5->C7 H7 H-7 (~8.5 ppm) H7->C5 H7->C6 H7->C7a C2 C-2 (~155 ppm) CN C≡N (~118 ppm)

Caption: Predicted long-range ¹H-¹³C correlations (HMBC).

Unraveling the Fragmentation Roadmap of 6-Cyanobenzothiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and materials science, a profound understanding of a molecule's structural integrity under energetic conditions is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering deep insights into molecular structure through the analysis of fragmentation patterns. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 6-Cyanobenzothiazole, a molecule of interest in medicinal chemistry and materials development. Due to the absence of publicly available experimental mass spectra for this compound, this guide leverages established fragmentation principles and comparative data from analogous structures, namely benzothiazole and cyanobenzene, to construct a theoretical fragmentation pathway.

Predicted Fragmentation Pattern of this compound

The proposed fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (m/z 160). The subsequent fragmentation pathways are dictated by the stability of the resulting fragment ions and neutral losses, influenced by the benzothiazole core and the cyano substituent.

Key Predicted Fragmentation Steps:

  • Loss of HCN: A characteristic fragmentation of aromatic nitriles is the elimination of a neutral hydrogen cyanide (HCN) molecule. For the this compound molecular ion, this would lead to the formation of a benzothiazol-6-yl cation radical at m/z 133.

  • Thiazole Ring Opening and Rearrangement: The benzothiazole ring can undergo cleavage. A plausible pathway involves the scission of the S-C2 and C7a-N bonds, followed by rearrangement. This can lead to the expulsion of a neutral acetylene (C2H2) molecule, resulting in a fragment at m/z 134.

  • Formation of Cyanophenyl Cation: Cleavage of the thiazole ring could also lead to the formation of a cyanophenyl cation at m/z 103, with the loss of a neutral fragment containing sulfur and nitrogen.

  • Loss of the Cyano Group: Direct cleavage of the C-CN bond would result in a benzothiazole cation at m/z 134.

A summary of the predicted major fragments for this compound is presented in the table below, alongside the known fragmentation of Benzothiazole for comparison.

Predicted Fragment Ion (this compound) m/z Proposed Neutral Loss Known Fragment Ion (Benzothiazole) m/z Neutral Loss
[C8H4N2S]+• (Molecular Ion)160-[C7H5NS]+• (Molecular Ion)135-
[C7H4NS]+134CN[C6H4S]+•108HCN
[C7H3NS]+•133HCN[C5H3S]+91C2H2
[C7H4N]+102CS[C6H4N]+90CS
[C6H4CN]+103C2HNS
[C6H4]+•76C2N2S[C6H4]+•76CNS

Visualizing the Fragmentation Pathway

To elucidate the proposed fragmentation cascade, a graphical representation of the logical relationships between the parent ion and its daughter fragments is provided below.

Fragmentation_Pathway_of_this compound M [C8H4N2S]+• m/z = 160 (Molecular Ion) F134 [C7H4NS]+ m/z = 134 M->F134 - CN F133 [C7H3NS]+• m/z = 133 M->F133 - HCN F103 [C6H4CN]+ m/z = 103 M->F103 - C2HNS F102 [C7H4N]+ m/z = 102 F134->F102 - S F76 [C6H4]+• m/z = 76 F103->F76 - CN

Assessing the Purity of 6-Cyanobenzothiazole: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Guide to High-Performance Liquid Chromatography (HPLC) and Alternative Methods for Purity Analysis of 6-Cyanobenzothiazole

This guide provides a detailed comparison of analytical methodologies for assessing the purity of this compound, a key intermediate in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is presented as the primary quantitative technique, supplemented by comparisons with Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate analytical strategies for quality control and assurance.

While the focus of this guide is this compound, the principles and techniques described are broadly applicable to related benzothiazole derivatives. It is important to note that due to the limited availability of a complete, validated HPLC method for this compound in published literature, the HPLC data presented is a representative method constructed from common practices for analogous pharmaceutical compounds.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

HPLC is the cornerstone for determining the purity of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from its impurities, allowing for precise quantification. A typical Reverse-Phase HPLC (RP-HPLC) method is outlined below.

Representative HPLC Method Protocol

A hypothetical, yet representative, RP-HPLC method for the analysis of this compound is detailed as follows:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile and a 0.1% solution of trifluoroacetic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: A stock solution of this compound is prepared in the mobile phase (e.g., 1 mg/mL) and subsequently diluted to appropriate concentrations for analysis.

Performance Data (Hypothetical)

The following table summarizes the expected performance characteristics of the representative HPLC method.

ParameterSpecification
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL
Retention Time ~ 5.2 minutes

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method for quantitative purity analysis, other techniques provide complementary information, particularly for impurity identification and structural confirmation.

TechniquePrincipleInformation ProvidedKey AdvantagesKey Limitations
HPLC-UV Differential partitioning between a stationary and mobile phase.Quantitative purity, impurity profile.High precision and accuracy for quantification.Limited identification capabilities.
GC-MS Separation of volatile compounds followed by mass-based detection.Identification and quantification of volatile impurities.High sensitivity and specificity for volatile compounds.Not suitable for non-volatile or thermally labile compounds.
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrations.Functional group identification.Rapid and non-destructive.Not suitable for quantification of impurities.
NMR Spectroscopy Interaction of atomic nuclei with an external magnetic field.Detailed molecular structure elucidation.Unambiguous structure determination.Lower sensitivity compared to other methods.

Experimental Protocols for Alternative Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying and quantifying volatile or semi-volatile impurities that may be present from the synthesis of this compound.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Program: A temperature gradient starting from 50 °C to 300 °C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides a molecular fingerprint of the compound, allowing for the confirmation of its identity and the presence of key functional groups.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet) or dissolved in a suitable solvent.

  • Analysis Mode: Transmission or Attenuated Total Reflectance (ATR).

  • Spectral Range: Typically 4000 - 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of this compound and any potential impurities.

  • Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).

  • Nuclei: ¹H and ¹³C are most commonly observed.

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃ or DMSO-d₆).

  • Analysis: 1D spectra (¹H and ¹³C) provide information on the chemical environment of the atoms, while 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used to determine the complete molecular structure.

Visualizing the Analytical Workflow and Method Comparison

To better illustrate the experimental processes and their relationships, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start dissolve Dissolve Sample start->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter Sample dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity & Impurities integrate->quantify report Generate Report quantify->report

Caption: Workflow for HPLC Purity Analysis.

Method_Comparison cluster_quantitative Quantitative Analysis cluster_qualitative Qualitative Analysis / Structural Elucidation HPLC HPLC-UV GCMS_quant GC-MS (for volatile impurities) HPLC->GCMS_quant Complementary NMR NMR HPLC->NMR Structure Confirmation GCMS_qual GC-MS FTIR FTIR Purity_Assessment Purity Assessment of this compound Purity_Assessment->HPLC Purity_Assessment->GCMS_quant Purity_Assessment->FTIR Purity_Assessment->NMR Purity_Assessment->GCMS_qual

Caption: Comparison of Analytical Methods.

Comparative study of different catalysts for 2-cyanobenzothiazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-cyanobenzothiazoles, a key scaffold in medicinal chemistry and bioluminescence research, has been approached through various catalytic strategies. This guide provides a comparative analysis of three prominent catalytic systems: a Palladium/Copper co-catalyzed method, an organocatalyzed approach using 1,4-diazabicyclo[2.2.2]octane (DABCO), and a metal-free Iodine-catalyzed synthesis. We present a detailed comparison of their performance based on experimental data, outline their respective experimental protocols, and visualize the underlying reaction pathways.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the three catalytic systems, showcasing their typical reaction conditions and performance for the synthesis of various 2-cyanobenzothiazole derivatives.

Catalyst SystemCatalyst(s) & LoadingKey ReagentsTemperature (°C)Time (h)SolventRepresentative Yield(s)Substrate Scope
Palladium/Copper PdCl2 (20 mol%), CuI (50 mol%)N-arylcyanothioformamide, KI (2.0 equiv)1204DMF/DMSO (1:1)70% (for 6-methyl derivative)[1], up to 96% for other derivatives[1]Broad, tolerates various functional groups on the aniline precursor.[1][2]
DABCO (Organocatalyst) DABCO (15 mol%)2-Chloro-6-nitrobenzothiazole, NaCN (1.05 equiv)Room Temp.24MeCN/H2O (1:1)90% (for 2-cyano-6-nitrobenzothiazole)[2][3]Effective for electron-deficient 2-halobenzothiazoles.[3]
Iodine (Metal-Free) I2 (3.5 equiv)N-arylcyanothioformamides3819DMSO64-98% (for various substituted derivatives)[4]Good for various N-arylcyanothioformamides.[4]

Experimental Protocols

Palladium/Copper Co-catalyzed Synthesis of 6-Methylbenzo[d]thiazole-2-carbonitrile[1]

To a stirred solution of N-(p-tolyl)cyanothioformamide (0.5 mmol) in an anhydrous mixture of DMF/DMSO (1:1, v/v) (20 mL), Palladium(II) chloride (20 mol %, 17.7 mg), Copper(I) iodide (50 mol %, 47.6 mg), and Potassium iodide (2.0 equiv, 166 mg) were successively added. The resulting mixture was stirred at 120 °C for 4 hours. After completion, the reaction mixture was diluted with ethyl acetate and washed sequentially with water (3 times) and brine (1 time). The organic layer was then dried over magnesium sulfate and concentrated under reduced pressure to yield the product.

DABCO-Catalyzed Synthesis of 6-Nitro-1,3-benzothiazole-2-carbonitrile[2][3]

A solution of sodium cyanide (2.40 g, 48.97 mmol) in water (100 mL) was added slowly to a stirred solution of 2-chloro-6-nitro-1,3-benzothiazole (10.0 g, 46.59 mmol) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (748 mg, 6.99 mmol) in acetonitrile (1000 mL). The reaction mixture was stirred at room temperature for 24 hours. Upon completion, excess cyanide was quenched by the addition of an aqueous ferric chloride solution (0.3 M, 30 mL). The mixture was then diluted with water (470 mL) and extracted with ethyl acetate (3 x 400 mL). The combined organic layers were washed with brine, dried over sodium sulfate, filtered, and concentrated in vacuo to afford the product.

Iodine-Catalyzed Synthesis of 2-Cyanobenzothiazoles[4]

To a solution of the respective N-arylcyanothioformamide (1.0 equiv) in DMSO, molecular iodine (3.5 equiv) was added. The reaction mixture was stirred at 38 °C for 19 hours. The progress of the reaction was monitored by thin-layer chromatography. Upon completion, the reaction mixture was worked up to isolate the 2-cyanobenzothiazole product.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and proposed mechanisms for each catalytic system.

experimental_workflow cluster_pd_cu Pd/Cu Catalyzed Synthesis cluster_dabco DABCO Catalyzed Synthesis cluster_iodine Iodine Catalyzed Synthesis pd_start N-arylcyanothioformamide in DMF/DMSO pd_reagents Add PdCl2, CuI, KI pd_start->pd_reagents pd_heat Heat at 120°C for 4h pd_reagents->pd_heat pd_workup Workup (EtOAc, H2O, Brine) pd_heat->pd_workup pd_product 2-Cyanobenzothiazole pd_workup->pd_product dabco_start 2-Chloro-6-nitrobenzothiazole & DABCO in MeCN dabco_reagent Add aq. NaCN dabco_start->dabco_reagent dabco_stir Stir at RT for 24h dabco_reagent->dabco_stir dabco_quench Quench with FeCl3 dabco_stir->dabco_quench dabco_workup Workup (EtOAc, H2O, Brine) dabco_quench->dabco_workup dabco_product 2-Cyano-6-nitrobenzothiazole dabco_workup->dabco_product iodine_start N-arylcyanothioformamide in DMSO iodine_reagent Add I2 iodine_start->iodine_reagent iodine_heat Stir at 38°C for 19h iodine_reagent->iodine_heat iodine_workup Workup iodine_heat->iodine_workup iodine_product 2-Cyanobenzothiazole iodine_workup->iodine_product

Experimental workflows for the three catalytic systems.

catalytic_cycles cluster_pd_cu_mech Proposed Pd/Cu Catalytic Cycle cluster_dabco_mech Proposed DABCO Catalytic Mechanism cluster_iodine_mech Proposed Iodine-Catalyzed Mechanism A Pd(II) B Palladacycle Intermediate A->B C-H Activation C C-S Bond Formation B->C Intramolecular Attack D Reductive Elimination C->D E Pd(0) D->E Product Release F Oxidation by Cu(II) E->F F->A Regeneration G 2-Chlorobenzothiazole H DABCO Adduct (activated) G->H + DABCO I Nucleophilic Attack by CN- H->I J Product & Regenerated DABCO I->J DABCO elimination K N-arylcyanothioformamide L Thioimidoyl Iodide K->L + I2 M Electrophilic Cyclization L->M N Aromatization M->N - HI O Product N->O

Proposed catalytic cycles and mechanisms.

References

A Comparative Guide to the Quantum Yield of 6-Cyanobenzothiazole Derived Luciferins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of bioluminescence imaging has been significantly advanced by the development of synthetic luciferins, offering alternatives to the traditional D-luciferin. Among these, derivatives of 6-cyanobenzothiazole have emerged as a promising class of compounds with tunable properties. This guide provides an objective comparison of the quantum yield of this compound-derived luciferins against other widely used alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate substrate for your research needs.

Quantitative Comparison of Luciferin Quantum Yields

The efficiency of a bioluminescent reaction is fundamentally determined by its quantum yield (Φ), which represents the ratio of photons emitted to the number of luciferin molecules reacted. A higher quantum yield translates to a brighter signal, enabling more sensitive detection in various assays. The following table summarizes the reported bioluminescence quantum yields for several key luciferins.

Luciferin DerivativeCore StructureReported Quantum Yield (Φ)Key Characteristics
D-Luciferin Benzothiazole0.41 - 0.48The natural substrate for firefly luciferase, widely used as a benchmark.[1] Its quantum yield has been a subject of re-evaluation, with newer measurements suggesting a value around 0.48.
AkaLumine Phenyl-butadienyl-thiazole0.040 ± 0.005A red-shifted luciferin analogue, beneficial for in vivo imaging due to reduced tissue absorbance of red light.
1-pyrrolidinyl AkaLumine Analogue Phenyl-butadienyl-thiazole> 0.040An analogue of AkaLumine with a modified cyclic amino group, demonstrating an improved quantum yield over the parent compound.
CycLuc1 6-amino-2-cyanobenzothiazole derivativeHigher relative quantum yield than D-luciferinA synthetic luciferin with increased rigidity, leading to a higher light output. It also exhibits a lower Michaelis constant (Km), indicating a higher affinity for luciferase.
6'-aminoluciferin 6-amino-2-cyanobenzothiazole derivativeBright luminogenic substrateOne of the earliest synthetic analogues, demonstrating that modifications at the 6' position of the benzothiazole ring can produce bright substrates.

Experimental Protocols

Accurate and reproducible measurement of bioluminescence quantum yield is critical for the objective comparison of different luciferins. Below are detailed methodologies for performing in vitro bioluminescence assays and determining quantum yield.

In Vitro Bioluminescence Assay

This protocol outlines the general steps for measuring the light output from a luciferin-luciferase reaction in a laboratory setting.

Materials:

  • Luciferin of interest (e.g., this compound derivative)

  • Recombinant firefly luciferase

  • Assay buffer (e.g., 25 mM glycylglycine, 15 mM MgSO4, 5 mM ATP, pH 7.8)

  • Luminometer

  • Opaque-walled microplates (e.g., 96-well)

Procedure:

  • Prepare Reagents:

    • Dissolve the luciferin in an appropriate solvent (e.g., DMSO) to create a stock solution. Further dilute in assay buffer to the desired final concentration.

    • Reconstitute the lyophilized luciferase in assay buffer to a working concentration.

  • Set up the Assay Plate:

    • Pipette the desired volume of the luciferin solution into the wells of the microplate.

    • Include control wells with buffer only (for background measurement) and wells with a reference luciferin (e.g., D-luciferin) for comparison.

  • Initiate the Reaction:

    • Using the luminometer's injector, add the luciferase solution to each well.

    • Immediately measure the luminescence signal (relative light units, RLU). The integration time will depend on the signal intensity.

  • Data Analysis:

    • Subtract the background reading from all measurements.

    • Compare the RLU of the test luciferin to the reference luciferin.

Determination of Bioluminescence Quantum Yield

This protocol describes a more rigorous method for calculating the absolute quantum yield of a bioluminescent reaction.

Principle: The quantum yield (Φ) is calculated as the total number of photons emitted divided by the number of luciferin molecules consumed in the reaction. This requires calibration of the luminometer to convert relative light units (RLU) to an absolute photon count.

Procedure:

  • Luminometer Calibration:

    • Calibrate the luminometer using a standard light source of known spectral irradiance or a well-characterized chemical light standard (e.g., luminol chemiluminescence with a known quantum yield). This calibration factor will convert the integrated RLU over the course of the reaction to the total number of photons.

  • Reaction Setup:

    • Prepare the reaction mixture as described in the in vitro assay protocol, ensuring that the luciferin is the limiting reagent.

    • Use a known concentration of the luciferin, which can be accurately determined by spectrophotometry using its molar extinction coefficient.

  • Measurement:

    • Initiate the reaction by adding a molar excess of luciferase and ATP.

    • Measure the total light emission until the reaction is complete and the signal returns to baseline.

  • Calculation:

    • Integrate the luminescence signal over the entire reaction time to obtain the total RLU.

    • Convert the total RLU to the total number of photons using the previously determined calibration factor.

    • Calculate the initial number of luciferin molecules in the reaction volume based on its concentration.

    • Divide the total number of photons emitted by the initial number of luciferin molecules to determine the quantum yield (Φ).

Visualizing the Reaction Pathway and Experimental Workflow

To better understand the underlying processes, the following diagrams illustrate the firefly luciferase reaction pathway and a typical experimental workflow for screening luciferin analogues.

Firefly_Luciferase_Reaction cluster_enzyme Enzyme-Catalyzed Steps Luciferin Luciferin LuciferylAdenylate Luciferyl-AMP (Intermediate) Luciferin->LuciferylAdenylate + ATP - PPi ATP ATP ATP->LuciferylAdenylate Dioxetanone Dioxetanone (Unstable Intermediate) LuciferylAdenylate->Dioxetanone + O2 - AMP O2 O2 O2->Dioxetanone Oxyluciferin_excited Excited State Oxyluciferin* Dioxetanone->Oxyluciferin_excited - CO2 Oxyluciferin_ground Ground State Oxyluciferin Oxyluciferin_excited->Oxyluciferin_ground Photon Emission Light Light (Photon) Oxyluciferin_excited->Light AMP AMP PPi PPi CO2 CO2 Luciferase Firefly Luciferase Luciferin_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Library Luciferin Analogue Library (e.g., 6-CBT derivatives) Plate_Setup Dispense Compounds into Microplate Compound_Library->Plate_Setup Reagent_Prep Prepare Reagents (Luciferase, ATP, Buffer) Reaction_Initiation Add Luciferase/ATP (Luminometer Injection) Reagent_Prep->Reaction_Initiation Plate_Setup->Reaction_Initiation Signal_Detection Measure Bioluminescence (RLU) Reaction_Initiation->Signal_Detection Data_Normalization Normalize to Controls (e.g., D-luciferin) Signal_Detection->Data_Normalization Hit_Identification Identify 'Hits' (High Quantum Yield) Data_Normalization->Hit_Identification Dose_Response Dose-Response Curves of Hits Hit_Identification->Dose_Response

References

Unveiling the Specificity of 6-Cyanobenzothiazole: A Comparative Guide to its Cross-reactivity with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice of chemical ligation strategy is paramount. 6-Cyanobenzothiazole (CBT) has emerged as a powerful tool for the selective modification of biomolecules, particularly through its rapid and bioorthogonal reaction with N-terminal cysteine residues. However, a comprehensive understanding of its reactivity profile, including potential cross-reactivity with other biological nucleophiles, is crucial for its effective and predictable application. This guide provides an objective comparison of the cross-reactivity of this compound with a range of nucleophiles, supported by experimental data, and contrasts its performance with common alternative bioconjugation reagents.

Executive Summary

This compound exhibits remarkable selectivity for 1,2-aminothiols, such as N-terminal cysteine residues, forming a stable thiazoline linkage through a rapid condensation reaction. This specificity is a key advantage, minimizing off-target reactions in complex biological environments. While the reaction with 1,2-aminothiols is highly efficient, interactions with other nucleophiles like simple thiols, primary and secondary amines, and hydroxyl groups are significantly less favorable. This guide delves into the quantitative aspects of this selectivity and compares it with the reactivity profiles of maleimides, N-hydroxysuccinimide (NHS) esters, and strain-promoted azide-alkyne cycloaddition (SPAAC), providing a data-driven framework for selecting the optimal bioconjugation strategy.

Reactivity Profile of this compound

The cornerstone of this compound's utility is its "click" reaction with 1,2-aminothiols. The reaction proceeds via an initial nucleophilic attack of the thiolate on the nitrile carbon, followed by an intramolecular cyclization by the adjacent amine, and subsequent elimination of ammonia to form a stable thiazoline ring. The rate of this reaction is notably fast, with second-order rate constants reported in the range of 3 to 9 M⁻¹s⁻¹ for the reaction of 6-amino-2-cyanobenzothiazole with cysteine.[1][2] In a specific peptide ligation context, a rate constant as high as 17 M⁻¹s⁻¹ has been observed.[3][4]

The electrophilicity of the nitrile group in CBT is a key determinant of its reactivity and can be modulated by substituents on the benzothiazole ring. Electron-withdrawing groups can enhance the reaction rate but may compromise selectivity, leading to reactions with other nucleophiles. Conversely, electron-donating groups tend to decrease reactivity.[4]

Cross-reactivity with Other Nucleophiles

While highly reactive towards 1,2-aminothiols, this compound displays a commendable level of inertness towards other nucleophiles commonly found in biological systems.

  • Simple Thiols (e.g., Glutathione, Mercaptoethanol): The reaction with simple thiols that lack a proximate amino group is significantly slower and often reversible.[1] This selectivity is crucial in the cellular context where glutathione is present at high concentrations. While quantitative kinetic data for these side reactions is scarce in the literature, the successful and specific labeling of proteins in the presence of a large excess of other thiols underscores the high selectivity of CBT for 1,2-aminothiols.

  • Amines (e.g., Lysine side chains): The reaction of this compound with primary and secondary amines, such as the ε-amino group of lysine, is generally not observed under physiological conditions. Studies have shown that even when lysine residues are in the vicinity of a reacting cysteine, they do not directly react with the CBT molecule but can influence the stability of reaction intermediates.[4][5] One study noted that a more electrophilic nitrile, 2-cyanopyrimidine, did show reactivity towards lysines, suggesting that the inherent reactivity of the nitrile is a critical factor in maintaining selectivity.[4]

  • Hydroxyls (e.g., Serine, Threonine, Tyrosine): The reaction between this compound and hydroxyl-containing amino acids is not reported to occur. It has been explicitly stated that the reaction proceeds with 1,2- or 1,3-aminothiols, but not when the thiol group is replaced by a hydroxyl group.

Comparison with Alternative Bioconjugation Reagents

To provide a broader context for the performance of this compound, a comparison with other widely used bioconjugation reagents is presented below.

ReagentTarget NucleophileSecond-Order Rate Constant (M⁻¹s⁻¹)Key Cross-Reactivity Concerns
This compound (CBT) 1,2-Aminothiols (N-terminal Cysteine)3 - 17Minimal with simple thiols and amines under physiological conditions.
Maleimides (e.g., N-ethylmaleimide) Thiols (Cysteine)~10³ (Thiol-Michael addition)Reacts with primary amines at pH > 7.5; potential for hydrolysis of the maleimide ring.
NHS Esters Primary Amines (Lysine, N-terminus)10¹ - 10²Hydrolysis in aqueous solution; potential for reaction with serine, threonine, and tyrosine at high pH.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azides and Cycloalkynes0.2 - 51Generally bioorthogonal with minimal cross-reactivity.

Experimental Protocols

General Protocol for Bioconjugation with this compound

This protocol provides a general guideline for the labeling of a protein with an N-terminal cysteine using a this compound derivative.

Materials:

  • Protein with an N-terminal cysteine (1-10 mg/mL)

  • This compound (CBT) derivative (e.g., 6-amino-CBT)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Reducing agent (e.g., TCEP, optional)

  • DMSO or DMF (for dissolving the CBT derivative)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: If the protein contains disulfide bonds that may hinder the accessibility of the N-terminal cysteine, pre-treat the protein with a 10-fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature.

  • CBT Derivative Solution: Prepare a 10 mM stock solution of the CBT derivative in DMSO or DMF.

  • Reaction Setup: In a microcentrifuge tube, combine the protein solution with the CBT derivative stock solution. A 10 to 20-fold molar excess of the CBT derivative over the protein is typically used. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-2 hours. The optimal reaction time may vary depending on the specific protein and CBT derivative used.

  • Purification: Remove the unreacted CBT derivative and byproducts by size-exclusion chromatography using a column equilibrated with a suitable buffer (e.g., PBS).

  • Characterization: Confirm the successful conjugation and determine the labeling efficiency using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

Protocol for Maleimide Bioconjugation

Materials:

  • Thiol-containing protein (1-10 mg/mL)

  • Maleimide derivative

  • Reaction Buffer: Phosphate buffer, pH 6.5-7.5

  • DMSO or DMF (for dissolving the maleimide derivative)

  • Purification column

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds as described for the CBT protocol.

  • Maleimide Solution: Prepare a 10 mM stock solution of the maleimide derivative in DMSO or DMF.

  • Reaction Setup: Add a 10 to 20-fold molar excess of the maleimide stock solution to the protein solution.

  • Incubation: React for 1-2 hours at room temperature, protected from light.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to consume the excess maleimide.

  • Purification: Purify the conjugate as described for the CBT protocol.

Protocol for NHS Ester Bioconjugation

Materials:

  • Protein with primary amines (1-10 mg/mL)

  • NHS ester derivative

  • Reaction Buffer: Bicarbonate or borate buffer, pH 8.0-8.5

  • Anhydrous DMSO or DMF (for dissolving the NHS ester)

  • Purification column

Procedure:

  • NHS Ester Solution: Prepare a 10 mM stock solution of the NHS ester derivative in anhydrous DMSO or DMF immediately before use.

  • Reaction Setup: Add a 10 to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.

  • Purification: Purify the conjugate to remove unreacted NHS ester and the N-hydroxysuccinimide byproduct.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Azide-modified protein

  • Cycloalkyne-containing reagent (e.g., DBCO derivative)

  • Reaction Buffer: PBS, pH 7.4

  • DMSO or DMF (for dissolving the cycloalkyne reagent)

  • Purification column

Procedure:

  • Reagent Solution: Prepare a 10 mM stock solution of the cycloalkyne reagent in DMSO or DMF.

  • Reaction Setup: Add a 2 to 10-fold molar excess of the cycloalkyne solution to the azide-modified protein solution.

  • Incubation: Incubate the reaction for 1-12 hours at room temperature or 37°C. Reaction times can vary significantly depending on the specific cycloalkyne used.

  • Purification: Purify the conjugate using a suitable method.

Visualizing Reaction Pathways and Workflows

To further clarify the chemical processes and experimental designs, the following diagrams are provided.

G Reaction Mechanism of this compound with a 1,2-Aminothiol CBT This compound Thioimidate Thioimidate Intermediate CBT->Thioimidate Thiolate Attack Aminothiol 1,2-Aminothiol (e.g., N-terminal Cysteine) Aminothiol->Thioimidate Tetrahedral Tetrahedral Intermediate Thioimidate->Tetrahedral Intramolecular Amine Attack Thiazoline Stable Thiazoline Product Tetrahedral->Thiazoline Elimination Ammonia Ammonia (byproduct) Tetrahedral->Ammonia

Caption: Mechanism of CBT and 1,2-aminothiol reaction.

G Experimental Workflow for CBT Bioconjugation start Start prep_protein Prepare Protein (with N-terminal Cys) start->prep_protein prep_cbt Prepare CBT Stock Solution start->prep_cbt react Incubate Protein and CBT prep_protein->react prep_cbt->react purify Purify Conjugate (e.g., SEC) react->purify analyze Analyze Product (SDS-PAGE, MS) purify->analyze end End analyze->end

Caption: CBT bioconjugation experimental workflow.

G Logical Relationship of Reagent Selectivity Reagent Bioconjugation Reagent CBT This compound Reagent->CBT Maleimide Maleimide Reagent->Maleimide NHS_Ester NHS Ester Reagent->NHS_Ester SPAAC SPAAC Reagent->SPAAC Aminothiol 1,2-Aminothiol CBT->Aminothiol Highly Selective Thiol Thiol Maleimide->Thiol Highly Selective Amine Primary Amine Maleimide->Amine Cross-reactivity (pH > 7.5) NHS_Ester->Amine Selective Azide_Alkyne Azide/Alkyne SPAAC->Azide_Alkyne Bioorthogonal Nucleophile Target Nucleophile

Caption: Reagent selectivity for target nucleophiles.

References

Safety Operating Guide

Safe Disposal of 6-Cyanobenzothiazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Proper handling and disposal of 6-Cyanobenzothiazole are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound responsibly, from initial handling to final disposal. Adherence to these protocols will help mitigate risks and ensure compliance with safety regulations.

Essential Safety and Hazard Information

ParameterValue/Information
Hazard Classifications Acute Toxicity, Oral (Category 4), Serious Eye Damage (Category 1)[1]
Signal Word Danger[1]
Hazard Statements H302: Harmful if swallowed. H318: Causes serious eye damage.[1]
Storage Class 11: Combustible Solids[1]
Recommended PPE N95 Dust Mask, Eyeshields/Faceshields, Gloves[1]
Storage Temperature 2-8°C

Step-by-Step Disposal Procedure for this compound

The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure emphasizes a conservative approach due to the potential hazards associated with aromatic nitrile compounds.

1. Immediate Safety Precautions & Personal Protective Equipment (PPE)

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated fume hood to minimize inhalation exposure.

  • Personal Protective Equipment: Before handling the compound, ensure you are wearing the following PPE:

    • A properly fitted N95 dust mask or higher-level respirator.[1]

    • Chemical safety goggles and a face shield for eye and face protection.[1]

    • Chemically resistant gloves (e.g., nitrile rubber).

    • A lab coat to protect clothing and skin.

2. Spill Management

In the event of a spill, immediate and careful action is required to contain the material and prevent exposure.

  • Evacuate and Isolate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment:

    • For solid spills, carefully scoop or sweep the material into a designated, labeled waste container. Avoid creating dust.

    • For solutions, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., acetone), followed by soap and water. All cleaning materials should be treated as hazardous waste.

3. Waste Collection and Segregation

Proper segregation of chemical waste is crucial for safe disposal.

  • Waste Containers: Use only compatible, clearly labeled, and sealable containers for collecting this compound waste.

  • Segregation:

    • Solid Waste: Collect pure this compound, contaminated PPE, and spill cleanup materials in a dedicated, labeled container for solid hazardous waste.

    • Liquid Waste: If this compound is in a solvent, it should be collected in a labeled container for halogen-free organic solvent waste, provided it does not contain incompatible chemicals.[2]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Eye Irritant").

4. Final Disposal

Due to its hazardous nature, this compound must be disposed of through a certified hazardous waste management company.

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and to arrange for waste pickup.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[3]

  • Professional Disposal: The collected waste will be transported by a licensed hazardous waste handler for appropriate treatment, which may include incineration at a permitted facility.

Emergency and Disposal Workflow

The following diagram illustrates the decision-making process for handling a this compound spill and its subsequent disposal.

start This compound Spill Occurs assess Assess Spill Size & Location start->assess small_spill Small, Contained Spill assess->small_spill Minor large_spill Large or Uncontained Spill assess->large_spill Major ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate Area & Alert EHS large_spill->evacuate contain Contain Spill with Absorbent Material ppe->contain collect Collect Waste into Labeled Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via Certified Handler decontaminate->dispose

Caption: Spill and Disposal Workflow for this compound.

References

Personal protective equipment for handling 6-Cyanobenzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols for laboratory personnel, including researchers, scientists, and drug development professionals, handling 6-Cyanobenzothiazole. The following procedures are designed to ensure safe operational handling and disposal.

Chemical Profile:

  • Chemical Name: this compound

  • Molecular Formula: C₈H₄N₂S

  • Molecular Weight: 160.19 g/mol

  • CAS Number: 22948-28-5

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationPurpose
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities.To protect eyes from splashes and airborne particles.
Skin and Body A standard laboratory coat. Additional protective clothing may be necessary depending on the scale of work.To prevent contamination of personal clothing and skin.
Respiratory A NIOSH-approved respirator (e.g., N95 dust mask) should be used, especially when handling the solid form.To prevent inhalation of dust or aerosols. Work should be conducted in a well-ventilated area or a fume hood.

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following experimental protocol is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure the work area, typically a fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Have an emergency spill kit readily accessible.

  • Donning PPE:

    • Put on a lab coat, ensuring it is fully buttoned.

    • Wear safety glasses or goggles.

    • Put on the recommended gloves.

    • If handling the powder outside of a certified fume hood, a respirator is required.

  • Handling the Chemical:

    • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.

    • Use a spatula or other appropriate tools to handle the solid. Avoid creating dust.

    • If making a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • Securely close the container of this compound.

    • Clean the work area thoroughly.

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Unused Chemical Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office. Do not discard in regular trash or down the drain.
Contaminated Materials All contaminated materials (e.g., gloves, weighing paper, pipette tips) must be collected in a designated hazardous waste container and disposed of according to institutional guidelines.
Empty Containers Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of as non-hazardous waste, or as directed by your EHS office.

Emergency Procedures

In the event of an exposure or spill, follow these immediate steps:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. For small spills, use an absorbent material to contain the spill, and then clean the area with a suitable solvent. For large spills, contact your institution's EHS office immediately.

Diagram of Safe Handling Workflow

cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Chemical Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Work Area (Fume Hood) check_ppe Check PPE Availability spill_kit Locate Spill Kit don_coat Lab Coat don_eyes Eye Protection don_coat->don_eyes don_gloves Gloves don_eyes->don_gloves don_resp Respirator (if needed) don_gloves->don_resp handle_in_hood Work in Fume Hood don_resp->handle_in_hood avoid_dust Avoid Dust Generation handle_in_hood->avoid_dust slow_dissolve Slow Dissolution avoid_dust->slow_dissolve secure_cont Secure Container slow_dissolve->secure_cont clean_area Clean Work Area secure_cont->clean_area remove_ppe Remove PPE clean_area->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands waste_chem Dispose of Unused Chemical wash_hands->waste_chem waste_contam Dispose of Contaminated Materials waste_chem->waste_contam

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Cyanobenzothiazole
Reactant of Route 2
6-Cyanobenzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.